Product packaging for Vortioxetine-D8(Cat. No.:CAS No. 2140316-62-5)

Vortioxetine-D8

Cat. No.: B3026146
CAS No.: 2140316-62-5
M. Wt: 306.5 g/mol
InChI Key: YQNWZWMKLDQSAC-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vortioxetine-d8 is intended for use as an internal standard for the quantification of vortioxetine by GC- or LC-MS. Vortioxetine is a multimodal serotonergic agent that acts as a serotonin (5-HT; ) reuptake inhibitor (Ki = 1.6 nM) and binds to the 5-HT1A, 5-HT1B, 5-HT3A, and 5-HT7 receptors (Kis = 15, 33, 3.7, and 19 nM, respectively). It also binds to the β1-adrenergic receptor (Ki = 46 nM). It acts as an antagonist at 5-HT3A and 5-HT7, a partial agonist at 5-HT1B, and a full agonist at 5-HT1A receptors. Vortioxetine is selective for the serotonin transporter (SERT) over the dopamine and norepinephrine transporters (IC50s = 5.3, 890, and 140 nM, respectively). It has affinity for histamine H2, melanocortin 4, β2-adrenergic, 5-HT2C, and 5-HT6 receptors with Ki values greater than 180 nM, but it is selective over the majority of targets in a panel of 75 ion channels, G protein-coupled receptors, enzymes, and transporters. Vortioxetine (5 or 10 mg/kg per day) increases 5-HT levels in vivo in rat brain and decreases occupancy at SERT. At acute and chronic doses of 5 mg/kg, but not 10 mg/kg, it increases the time mice spend in the center of the open field test, increases mobility in the forced swim test, and decreases the latency to feed in the novelty suppressed feeding test. It also increases proliferation and survival of adult-born granule cells in the hippocampus. Formulations containing vortioxetine have been used in the treatment of major depressive disorder.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2S B3026146 Vortioxetine-D8 CAS No. 2140316-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3/i9D2,10D2,11D2,12D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNWZWMKLDQSAC-PMCMNDOISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2SC3=C(C=C(C=C3)C)C)([2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134166
Record name Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140316-62-5
Record name Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140316-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-2,2,3,3,5,5,6,6-d8, 1-[2-[[2-methyl-4-(methyl-d3)phenyl]thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is Vortioxetine-D8 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vortioxetine-D8, a deuterated analog of the antidepressant Vortioxetine. This document details its primary application in research, presents key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows to support its use in scientific studies.

Core Concepts: The Role of this compound in Research

This compound is a stable isotope-labeled version of Vortioxetine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for bioanalytical studies.[1] Its primary use is in quantitative analysis, particularly in pharmacokinetic and metabolic research, where it enhances the accuracy and reliability of measurements made by mass spectrometry (MS) and liquid chromatography (LC).[2][3]

The key advantage of using a deuterated internal standard like this compound is that it behaves almost identically to the unlabeled drug (analyte) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its increased mass, it can be distinguished from the native Vortioxetine by the detector. This allows for precise quantification of Vortioxetine in complex biological matrices such as plasma, serum, and urine, by correcting for variations in sample extraction and potential matrix effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart, Vortioxetine.

Table 1: Chemical and Physical Properties

PropertyVortioxetineThis compound
IUPAC Name 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-2,2,3,3,5,5,6,6-d8
Molecular Formula C₁₈H₂₂N₂SC₁₈H₁₄D₈N₂S
Molecular Weight 298.45 g/mol 306.5 g/mol
CAS Number 508233-74-72140316-62-5
Isotopic Purity N/A≥99% deuterated forms (d₁-d₈)

Table 2: Mass Spectrometry Parameters for Quantitative Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vortioxetine 299.2150.1
This compound (Internal Standard) 307.2153.1

Experimental Protocols

The following is a representative experimental protocol for the quantification of Vortioxetine in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Materials and Reagents
  • Vortioxetine reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Preparation of Stock and Working Solutions
  • Vortioxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve Vortioxetine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Vortioxetine Working Solutions: Serially dilute the Vortioxetine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution: A suitable gradient to separate Vortioxetine from endogenous plasma components.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Vortioxetine: 299.2 → 150.1

      • This compound: 307.2 → 153.1

    • Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both Vortioxetine and this compound.

  • Calculate the peak area ratio of Vortioxetine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Vortioxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Vortioxetine Metabolism Pathway

Vortioxetine is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, followed by glucuronidation. The major metabolic pathway involves the oxidation of the methyl group on the dimethylphenyl ring to a carboxylic acid, forming a pharmacologically inactive metabolite. CYP2D6 is the primary enzyme responsible for this transformation, with minor contributions from other CYP isozymes.[4][5]

Vortioxetine_Metabolism cluster_enzymes Enzymes Vortioxetine Vortioxetine Intermediate Hydroxymethyl Metabolite Vortioxetine->Intermediate Oxidation Metabolite Carboxylic Acid Metabolite (Inactive) Intermediate->Metabolite Oxidation Conjugated_Metabolite Glucuronide Conjugate Metabolite->Conjugated_Metabolite Glucuronidation CYP2D6 CYP2D6 (major) CYP2D6->Vortioxetine Other_CYPs CYP3A4/5, CYP2C9, etc. (minor) Other_CYPs->Vortioxetine UGT UGTs UGT->Metabolite

Caption: Metabolic pathway of Vortioxetine.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Vortioxetine in a biological sample using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract LC_Separation LC Separation Extract->LC_Separation Reconstituted Sample MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow using an internal standard.

References

Synthesis and Chemical Characterization of Vortioxetine-D8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical characterization of Vortioxetine-D8, a deuterated analog of the antidepressant drug Vortioxetine. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who require a comprehensive understanding of the preparation and analytical control of this stable isotope-labeled internal standard.

Introduction

This compound is the deuterated form of Vortioxetine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.[1][2][3] This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][4] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies of Vortioxetine.[2][4]

Chemical Structure:

  • Vortioxetine: 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine

  • This compound: 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-2,2,3,3,5,5,6,6-d8[2]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is outlined below. The initial step involves the synthesis of the non-deuterated thiophenylaniline intermediate, followed by its reaction with deuterated piperazine.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline cluster_step2 Step 2: Synthesis of this compound A 2,4-Dimethylthiophenol B 1-Fluoro-2-nitrobenzene C 2-((2,4-Dimethylphenyl)thio)nitrobenzene A:e->C:w Nucleophilic Aromatic Substitution B:e->C:w D 2-((2,4-Dimethylphenyl)thio)aniline C:e->D:w Reduction (e.g., Fe/AcOH) C->D E Piperazine-d8 F This compound D:e->F:w Buchwald-Hartwig Amination or Nucleophilic Substitution E:e->F:w Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Chemical Characterization cluster_application Application as Internal Standard S Synthesized This compound MS Mass Spectrometry (Molecular Weight, Isotopic Purity) S->MS NMR NMR Spectroscopy (Structure, Deuterium Location) S->NMR HPLC HPLC (Chemical Purity) S->HPLC BioSample Biological Sample (Plasma, Serum, etc.) Spike Spiking with This compound BioSample->Spike Extraction Sample Preparation (SPE or LLE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of Vortioxetine LCMS->Quant

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Vortioxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of deuterated vortioxetine, a selectively deuterium-labeled analog of the multimodal antidepressant vortioxetine. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles. This document collates available data on the physicochemical characteristics, synthesis, and analysis of deuterated vortioxetine, alongside the established signaling pathways of its non-deuterated counterpart. It is intended to serve as a valuable resource for researchers and professionals engaged in the development and study of novel antidepressant therapies.

Introduction to Vortioxetine and the Rationale for Deuteration

Vortioxetine is a multimodal antidepressant that functions through a combination of serotonin (5-HT) reuptake inhibition and modulation of several serotonin receptors.[1] It is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1] This complex pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder (MDD).

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration. This "kinetic isotope effect" can result in a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile. Several deuterated drugs have received regulatory approval, demonstrating the viability of this approach.

In the context of vortioxetine, deuteration offers the potential to alter its metabolic fate, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6.[2] By slowing metabolism, a deuterated version of vortioxetine could potentially lead to more consistent plasma concentrations, reduced dosing frequency, and a different metabolite profile.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of deuterated vortioxetine are not extensively available in publicly accessible literature. The information presented below is a compilation of data from commercial suppliers of deuterated vortioxetine isotopes and data for the non-deuterated form, which can serve as a close proxy.

Table 1: Physical and Chemical Properties of Vortioxetine and its Deuterated Analogs

PropertyVortioxetineVortioxetine-d4Vortioxetine-d8
Molecular Formula C₁₈H₂₂N₂SC₁₈H₁₈D₄N₂SC₁₈H₁₄D₈N₂S
Molecular Weight ( g/mol ) 298.45302.47306.5
CAS Number 508233-74-7Not available2140316-62-5
Appearance White to very slightly beige powder (as HBr salt)Solid (form not specified)Solid
Melting Point (°C) >223 (decomposition, as HBr salt)Data not availableData not available
pKa 9.1 (± 0.1) and 3.0 (± 0.2) (as HBr salt)Data not availableData not available
Solubility Water (as HBr salt): ~1.3 mg/mL at pH 5.5; ~50 µg/mL at pH 7.4. Organic Solvents: Soluble in ethanol (~5 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL).Data not availableSoluble in Chloroform
logP 4.76Data not available4.2

Data for Vortioxetine is for the hydrobromide salt where specified. Data for deuterated forms are from commercial supplier information and public databases and may not be for a specific salt form unless stated.

Signaling Pathways of Vortioxetine

The therapeutic effects of vortioxetine are attributed to its multimodal activity on the serotonin system. The following diagram illustrates the primary signaling pathways modulated by vortioxetine. Deuteration is not expected to alter the fundamental mechanism of action at the receptor level.

Vortioxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5HT Serotonin (5-HT) SERT->5HT Reuptake 5HT1A_pre 5-HT1A (Autoreceptor) 5HT1B_pre 5-HT1B (Autoreceptor) 5HT1D_pre 5-HT1D (Autoreceptor) 5HT->5HT1A_pre Agonism 5HT->5HT1B_pre Partial Agonism 5HT->5HT1D_pre Antagonism 5HT1A_post 5-HT1A 5HT->5HT1A_post Agonism 5HT1B_post 5-HT1B 5HT->5HT1B_post Partial Agonism 5HT3_post 5-HT3 5HT->5HT3_post Antagonism 5HT7_post 5-HT7 5HT->5HT7_post Antagonism Vortioxetine Vortioxetine Vortioxetine->SERT Inhibition Vortioxetine->5HT1A_pre Agonism Vortioxetine->5HT1B_pre Partial Agonism Vortioxetine->5HT1D_pre Antagonism Vortioxetine->5HT1A_post Agonism Vortioxetine->5HT1B_post Partial Agonism Vortioxetine->5HT3_post Antagonism Vortioxetine->5HT7_post Antagonism

Caption: Multimodal action of vortioxetine on the serotonin system.

Experimental Protocols

Synthesis of Deuterated Vortioxetine

A detailed, publicly available, step-by-step protocol for the synthesis of deuterated vortioxetine is not currently available. However, based on the known synthesis routes for vortioxetine, a plausible approach would involve the use of deuterated starting materials. One of the common synthetic routes for vortioxetine involves the coupling of 1-bromo-2-iodobenzene with 1-Boc-piperazine, followed by a subsequent coupling with 2,4-dimethylthiophenol and deprotection.

To produce deuterated vortioxetine, specifically this compound where the piperazine ring is deuterated, one would start with deuterated piperazine (piperazine-d8).

The following diagram illustrates a representative workflow for the synthesis of non-deuterated vortioxetine, which could be adapted for a deuterated analog.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Reactant1 1-Bromo-2-iodobenzene Step1 Palladium-catalyzed coupling Reactant1->Step1 Reactant2 1-Boc-piperazine (or deuterated analog) Reactant2->Step1 Reactant3 2,4-Dimethylthiophenol Step2 Palladium-catalyzed coupling Reactant3->Step2 Intermediate tert-Butyl 4-(2-bromophenyl) piperazine-1-carboxylate Step1->Intermediate ProtectedVortioxetine Boc-protected Vortioxetine Step2->ProtectedVortioxetine Step3 Deprotection (e.g., with acid) FinalProduct Vortioxetine Step3->FinalProduct Intermediate->Step2 ProtectedVortioxetine->Step3 Analytical_Workflow Sample Human Plasma Sample Spiking Spike with Internal Standard (Fluoxetine) Sample->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Analysis Data Acquisition and Analysis Injection->Analysis

References

Vortioxetine-D8: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Vortioxetine-D8, a deuterated analog of the multimodal antidepressant Vortioxetine. This document outlines its core properties, its application as an internal standard in bioanalytical methods, and the pharmacological context of its parent compound.

Core Properties of this compound

This compound is a stable isotope-labeled version of Vortioxetine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution increases the molecular weight of the compound without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for quantitative analysis of Vortioxetine in biological matrices by mass spectrometry.

PropertyValue
CAS Number 2140316-62-5
Molecular Formula C₁₈H₁₄D₈N₂S
Molecular Weight 306.5 g/mol

Application in Bioanalytical Methods: An Experimental Protocol

This compound is primarily utilized as an internal standard (IS) in the quantification of Vortioxetine in biological samples, such as plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol synthesized from established methods.

Preparation of Stock and Working Solutions
  • Vortioxetine and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vortioxetine and this compound in methanol to achieve a concentration of 1 mg/mL for each.

  • This compound Internal Standard Working Solution (5 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 5 ng/mL.

  • Calibration Standards and Quality Control Samples: Prepare a series of calibration standards by spiking blank plasma with appropriate amounts of the Vortioxetine stock solution. Similarly, prepare quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation Method)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (5 ng/mL).

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Vortioxetine: Precursor ion (Q1) m/z 299.1 -> Product ion (Q3) m/z 150.1

      • This compound: Precursor ion (Q1) m/z 307.2 -> Product ion (Q3) m/z 158.2

    • Instrument Settings: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Mechanism of Action of Vortioxetine

While this compound serves an analytical purpose, the therapeutic effects are derived from the parent compound, Vortioxetine. Its mechanism of action is complex and multimodal, involving the modulation of several serotonin (5-HT) receptors and inhibition of the serotonin transporter (SERT).

Vortioxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_pre 5-HT SERT->Serotonin_pre Reuptake Vortioxetine Vortioxetine Vortioxetine->SERT Inhibition HT1A_auto 5-HT1A Autoreceptor (Agonist) Vortioxetine->HT1A_auto HT1B_auto 5-HT1B Autoreceptor (Partial Agonist) Vortioxetine->HT1B_auto HT1A_post 5-HT1A (Agonist) Vortioxetine->HT1A_post HT3_post 5-HT3 (Antagonist) Vortioxetine->HT3_post HT7_post 5-HT7 (Antagonist) Vortioxetine->HT7_post Serotonin_vesicle 5-HT Vesicle Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Serotonin_synapse->HT1A_post Serotonin_synapse->HT3_post Serotonin_synapse->HT7_post Downstream Modulation of Neurotransmitter Systems (NE, DA, ACh, Glu) HT1A_post->Downstream Leads to HT3_post->Downstream Leads to HT7_post->Downstream Leads to

Caption: Multimodal mechanism of action of Vortioxetine.

The primary actions of Vortioxetine include:

  • Serotonin Transporter (SERT) Inhibition: Vortioxetine binds with high affinity to SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability.

  • 5-HT Receptor Modulation:

    • 5-HT1A Receptor Agonism: It acts as an agonist at 5-HT1A receptors, which is thought to contribute to its antidepressant and anxiolytic effects.

    • 5-HT1B Receptor Partial Agonism: This action may also play a role in its therapeutic efficacy.

    • 5-HT3, 5-HT1D, and 5-HT7 Receptor Antagonism: By blocking these receptors, Vortioxetine can modulate the release of other neurotransmitters, including norepinephrine, dopamine, acetylcholine, and glutamate. This broader neurochemical profile may underlie its beneficial effects on cognitive function in depression.

This in-depth technical guide provides a foundational understanding of this compound for research and drug development professionals. Its well-defined properties and crucial role as an internal standard make it an indispensable tool for the accurate bioanalysis of Vortioxetine.

The Role of Vortioxetine-D8 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Vortioxetine-D8 as an internal standard in the bioanalysis of the multimodal antidepressant, vortioxetine. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data to support its application in research, clinical, and drug development settings.

Introduction: The Need for a Reliable Internal Standard

Vortioxetine is a novel antidepressant with a multimodal mechanism of action, primarily acting as a serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist of 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][2][3] Accurate quantification of vortioxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[4] However, the accuracy and precision of LC-MS/MS methods can be affected by various factors, including sample matrix effects, extraction inconsistencies, and instrument variability.[4][5][6] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer.[5]

Mechanism of Action of this compound as an Internal Standard

This compound is a deuterated analog of vortioxetine, where eight hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling is the key to its function as an effective internal standard.

Core Principles:

  • Co-elution: Due to its structural similarity to vortioxetine, this compound exhibits nearly identical chromatographic behavior. This means it co-elutes with the analyte during liquid chromatography, experiencing the same retention time and potential for matrix effects.[5]

  • Similar Extraction Recovery and Ionization Response: this compound behaves similarly to vortioxetine during sample preparation (e.g., protein precipitation, solid-phase extraction) and in the ionization source of the mass spectrometer.[5] This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

  • Mass Differentiation: The key difference between vortioxetine and this compound is their mass-to-charge ratio (m/z). The eight deuterium atoms increase the molecular weight of this compound, allowing the mass spectrometer to detect it as a distinct chemical entity from the non-labeled vortioxetine.

By adding a known concentration of this compound to each sample at the beginning of the analytical process, any variations that occur during sample handling and analysis will affect both the analyte and the internal standard proportionally. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric measurement corrects for potential errors, leading to significantly improved accuracy and precision of the analytical results.[6]

Quantitative Performance Data

The use of this compound as an internal standard has been validated in several bioanalytical methods. The following table summarizes the key performance parameters from a representative LC-MS/MS method for the quantification of vortioxetine in human plasma.

ParameterResult
Linearity Range 0.05 - 80.0 ng/mL[7]
Correlation Coefficient (r²) > 0.99[7][8]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[7][8]
Intra-day Precision (%RSD) < 8.5%[8]
Inter-day Precision (%RSD) < 8.5%[8]
Intra-day Accuracy (%Bias) -11.2% to 9.5%[8]
Inter-day Accuracy (%Bias) -11.2% to 9.5%[8]
Extraction Recovery 78.3 - 88.4%[8]

Detailed Experimental Protocols

This section provides a detailed methodology for a typical validated LC-MS/MS assay for the quantification of vortioxetine in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound).

  • Pre-treatment: Add 500 µL of 4% o-phosphoric acid to the plasma sample, vortex for 1 minute.

  • SPE Cartridge Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 50 mm)

  • Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B) in a gradient elution

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Run Time: Approximately 2 minutes[7]

Mass Spectrometry (MS) Conditions
  • MS System: Agilent 6410 Triple Quadrupole LC/MS or equivalent

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vortioxetine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized to reflect the mass shift)

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

Visualizations

Signaling Pathway of Vortioxetine

vortioxetine_moa cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis 5HT_vesicle 5-HT Vesicle 5HT_synthesis->5HT_vesicle Packaging 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT SERT 5HT1A_auto 5-HT1A Autoreceptor 5HT1B_auto 5-HT1B Autoreceptor 5HT1D_auto 5-HT1D Autoreceptor 5HT_synapse->SERT Reuptake 5HT_synapse->5HT1A_auto Binds 5HT_synapse->5HT1B_auto Binds 5HT_synapse->5HT1D_auto Binds 5HT1A_post 5-HT1A Receptor 5HT_synapse->5HT1A_post Binds 5HT3_post 5-HT3 Receptor 5HT_synapse->5HT3_post Binds 5HT7_post 5-HT7 Receptor 5HT_synapse->5HT7_post Binds Neuronal_Signaling Downstream Neuronal Signaling 5HT1A_post->Neuronal_Signaling Activates 5HT3_post->Neuronal_Signaling Modulates 5HT7_post->Neuronal_Signaling Modulates Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Vortioxetine->5HT1A_auto Agonist Vortioxetine->5HT1B_auto Partial Agonist Vortioxetine->5HT1D_auto Antagonist Vortioxetine->5HT1A_post Agonist Vortioxetine->5HT3_post Antagonist Vortioxetine->5HT7_post Antagonist

Caption: Multimodal mechanism of action of vortioxetine.

Experimental Workflow for Bioanalysis

bioanalytical_workflow cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample_Collection 1. Biological Sample Collection (e.g., Human Plasma) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Sample_Preparation 3. Sample Preparation (Solid-Phase Extraction) IS_Spiking->Sample_Preparation LC_Separation 4. LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 6. Data Processing (Ratio of Analyte to IS) MS_Detection->Data_Processing Quantification 7. Quantification (Concentration Determination) Data_Processing->Quantification

Caption: Bioanalytical workflow using an internal standard.

Logical Relationship of Internal Standard Correction

is_correction_logic cluster_process Analytical Process cluster_measurement MS/MS Measurement Vortioxetine Vortioxetine (Analyte) Process_Variability Process Variability (Extraction Loss, Matrix Effects) Vortioxetine->Process_Variability Vortioxetine_D8 This compound (IS) Vortioxetine_D8->Process_Variability Analyte_Response Analyte Response Process_Variability->Analyte_Response Affects IS_Response IS Response Process_Variability->IS_Response Affects Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Final_Concentration Accurate Concentration Ratio->Final_Concentration Corrects for Variability

Caption: Logic of internal standard correction.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of vortioxetine. Its chemical and physical similarity to the analyte ensures it effectively tracks and corrects for variations throughout the analytical process. The use of a deuterated internal standard like this compound is a critical component in developing robust, accurate, and precise LC-MS/MS methods, which are essential for the advancement of clinical and pharmaceutical research involving vortioxetine. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation of this methodology in a laboratory setting.

References

Commercial Suppliers of Vortioxetine-D8 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of commercial suppliers of Vortioxetine-D8, a deuterated analog of Vortioxetine, for research applications. It is intended for researchers, scientists, and drug development professionals who require high-quality, isotopically labeled internal standards for analytical and pharmacokinetic studies.

Introduction to this compound

This compound is a stable isotope-labeled version of Vortioxetine, an antidepressant medication. In this analog, eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight than the parent drug, but with nearly identical chemical and physical properties. This characteristic makes this compound an ideal internal standard for quantitative analysis of Vortioxetine in biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its use improves the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.[1]

Commercial Suppliers and Product Specifications

A number of reputable suppliers offer this compound for research purposes. While specific product details can vary by batch, the following tables summarize key quantitative data and product information compiled from various suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and complete data.

Table 1: General Product Information

SupplierProduct Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Acanthus ResearchVortioxetine Hydrobromide-D8960203-27-4 (unlabeled)C18H15D8BrN2SNot Specified
Alentris Research Pvt. Ltd.Vortioxetine D8 HBr SaltNot AvailableC18H14D8N2S : HBr306.5 : 80.9
Cayman ChemicalThis compound2140316-62-5C18H14D8N2S306.5
ClinivexThis compoundNot SpecifiedNot SpecifiedNot Specified
Daicel Pharma StandardsThis compound2140316-62-5C18H14D8N2S306.5
LGC StandardsThis compound.HBrNot AvailableNot SpecifiedNot Specified
MedChemExpressThis compound, this compound hydrobromideNot AvailableNot SpecifiedNot Specified
Mercedes ScientificThis compound Solution 1mLNot SpecifiedNot SpecifiedNot Specified
MilliporeSigma (Sigma-Aldrich)Vortioxetine-D₈ solutionNot SpecifiedNot SpecifiedNot Specified
PharmaffiliatesThis compound, Vortioxetine Dihydrobromide D8, N-Nitroso-Vortioxetine D82140316-62-5 (for this compound)C18H14D8N2S (for this compound)306.49 (for this compound)
Simson Pharma LimitedThis compound, Vortioxetine hydrobromide D8, Vortioxetine dihydrobromide D82140316-62-5 (for this compound)C18H14D8N2S (for this compound)Not Specified
TargetMolThis compound 2HBrNot AvailableNot SpecifiedNot Specified
VeeprhoThis compoundNot SpecifiedC18H13D8N3OS (IUPAC Name provided)Not Specified

Table 2: Available Forms and Purity

SupplierAvailable FormsIsotopic PurityChemical Purity
Acanthus ResearchHydrobromide saltNot SpecifiedNot Specified
Alentris Research Pvt. Ltd.Hydrobromide saltNot SpecifiedNot Specified
Cayman ChemicalFree base≥99% deuterated forms (d1-d8)Not Specified
ClinivexNot SpecifiedNot SpecifiedNot Specified
Daicel Pharma StandardsFree baseNot SpecifiedA comprehensive Certificate of Analysis (CoA) with 1H NMR, 13C NMR, IR, MASS, and HPLC purity is provided.[4]
LGC StandardsHydrobromide saltNot SpecifiedNot Specified
MedChemExpressFree base, Hydrobromide saltNot SpecifiedNot Specified
Mercedes ScientificSolution (1mL)Not SpecifiedNot Specified
MilliporeSigma (Sigma-Aldrich)Solution (1mL)Not SpecifiedNot Specified
PharmaffiliatesFree base, Dihydrobromide salt, N-Nitroso derivativeNot SpecifiedNot Specified
Simson Pharma LimitedFree base, Hydrobromide salt, Dihydrobromide saltNot SpecifiedAccompanied by a Certificate of Analysis.[5][6][7]
TargetMolDihydrobromide saltNot SpecifiedNot Specified
VeeprhoFree baseNot SpecifiedNot Specified

Experimental Protocols: Quantification of Vortioxetine in Biological Samples using LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Vortioxetine in a biological matrix (e.g., plasma) by LC-MS. This protocol is for illustrative purposes and should be optimized for specific experimental conditions and instrumentation.

1. Materials and Reagents:

  • Vortioxetine reference standard

  • This compound internal standard (from a commercial supplier)

  • Human plasma (or other biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Calibrators and Quality Control (QC) samples

2. Preparation of Stock and Working Solutions:

  • Vortioxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve the Vortioxetine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Vortioxetine Working Solutions: Serially dilute the Vortioxetine stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions for calibration curve standards.

  • This compound Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS system.

4. LC-MS Analysis:

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Vortioxetine from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Vortioxetine: Q1/Q3 (e.g., m/z 299.1 -> 150.1)

      • This compound: Q1/Q3 (e.g., m/z 307.2 -> 158.1)

    • Optimize other MS parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Vortioxetine and this compound.

  • Calculate the peak area ratio (Vortioxetine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Vortioxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

The following diagrams illustrate the general workflow for using this compound in a research setting.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Injection quant Quantification of Vortioxetine lcms->quant

Caption: Experimental workflow for quantifying Vortioxetine using this compound.

G cluster_procurement Procurement cluster_validation Method Development & Validation cluster_application Application identify Identify Supplier request_coa Request Certificate of Analysis identify->request_coa purchase Purchase this compound request_coa->purchase prep_solutions Prepare Stock & Working Solutions purchase->prep_solutions optimize_lcms Optimize LC-MS/MS Method prep_solutions->optimize_lcms validate_assay Validate Assay Performance optimize_lcms->validate_assay analyze_samples Analyze Study Samples validate_assay->analyze_samples report_results Report Quantitative Results analyze_samples->report_results

Caption: Logical workflow for utilizing commercial this compound in research.

References

Navigating the Analytical Landscape of Vortioxetine-D8: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Vortioxetine-D8, a deuterated analog of the multimodal antidepressant Vortioxetine. While specific quantitative data for the deuterated form is limited, this document compiles available information and leverages extensive data on Vortioxetine as a close surrogate to guide researchers in its handling, formulation, and analytical method development. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical studies, making a thorough understanding of its physicochemical properties crucial for accurate quantification.[1][2]

Core Physicochemical Properties and Storage

This compound is a solid at room temperature and is intended for use as an internal standard for the quantification of Vortioxetine by gas chromatography- or liquid chromatography-mass spectrometry.[3]

Storage and Stability: For long-term storage, it is recommended to keep this compound at -20°C.[3] Under these conditions, it is stable for at least four years.[3] Shipping is typically done at room temperature in the continental US, though this may vary for other locations.[3]

Solubility Profile

While specific solubility data for this compound is scarce, information on Vortioxetine provides valuable insights. The deuterated form is known to be soluble in chloroform.[3] The solubility of the parent compound, Vortioxetine, has been more extensively studied in various solvents. It is important to note that while deuteration can slightly alter physical properties, the general solubility trends are expected to be similar.

The following table summarizes the known solubility of Vortioxetine in different solvents.

SolventSolubility of VortioxetineReference
EthanolApproximately 5 mg/mL[4]
Dimethyl Sulfoxide (DMSO)Approximately 30 mg/mL[4]
Dimethylformamide (DMF)Approximately 30 mg/mL[4]
1:3 DMSO:PBS (pH 7.2)Approximately 0.25 mg/mL[4]
ChloroformSoluble (for this compound)[3]
Water (37 °C)0.04 mg/mL[5][6]
Aqueous BuffersSparingly soluble[4]

It is recommended not to store aqueous solutions of Vortioxetine for more than one day.[4]

Stability and Degradation Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific studies on this compound were not identified, extensive research on Vortioxetine and its hydrobromide salt reveals its degradation pathways under various stress conditions. These studies are critical for predicting the potential degradation products of this compound.

Vortioxetine has been shown to be susceptible to degradation under oxidative and photolytic conditions, while being relatively stable under thermal and certain hydrolytic conditions.[7][8][9]

Stress ConditionDegradation of VortioxetineKey FindingsReference
Acid Hydrolysis 9.9% degradationDegradation observed.[10]
Base Hydrolysis ---
Oxidative Degradation 8% decrease; significant degradationVortioxetine is fragile towards oxidative conditions.[7][8][9][11] Two oxidative degradation products have been identified.[12][7][8][9][10][11][12]
Thermal Degradation StableStable under thermal stress.[7]
Photolytic Degradation UnstableVortioxetine is susceptible to photolysis.[7][8][9][7][8][9]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and building upon existing research. The following protocols are derived from studies on Vortioxetine and can be adapted for investigations involving this compound.

Solubility Determination

A common method to determine the equilibrium solubility of a compound involves the following steps:

  • Sample Preparation: An excess amount of the compound (e.g., Vortioxetine) is added to a known volume of the solvent of interest (e.g., water, buffers, organic solvents) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 37°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Solid Phase Analysis: The undissolved solid can be analyzed by techniques like Powder X-ray Diffraction (PXRD) to check for any polymorphic or phase transitions during the experiment.[5]

Forced Degradation Studies

Forced degradation studies are typically performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method. A general workflow is as follows:

  • Stress Conditions: Solutions of the drug substance are subjected to various stress conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

    • Alkaline: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set duration.

    • Oxidative: 3-30% H₂O₂ at room temperature for a set duration.

    • Thermal: The solid drug is exposed to high temperatures (e.g., 105°C).

    • Photolytic: The drug solution is exposed to UV and visible light.

  • Sample Analysis: After the specified exposure time, the stressed samples are analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard.

  • Degradation Product Identification: Techniques such as LC-MS/MS and NMR can be used to identify and characterize the structure of the degradation products formed.[7][11]

Visualization of Key Processes

Vortioxetine's Multimodal Mechanism of Action

Vortioxetine exerts its antidepressant effects through a complex and multimodal mechanism of action involving the serotonin (5-HT) system.[13][14][15] It acts as a serotonin reuptake inhibitor and also modulates several serotonin receptors.[13][14][15] This dual action is believed to contribute to its efficacy and tolerability profile. The following diagram illustrates the primary targets of Vortioxetine.

Vortioxetine_Mechanism_of_Action cluster_receptors Serotonin Receptors Vortioxetine Vortioxetine SERT SERT (Serotonin Transporter) Vortioxetine->SERT Inhibition HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonism HT1B 5-HT1B Receptor Vortioxetine->HT1B Partial Agonism HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonism HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonism HT1D 5-HT1D Receptor Vortioxetine->HT1D Antagonism

Caption: Vortioxetine's primary pharmacological targets.

General Workflow for Stability-Indicating Method Development

The development of a robust stability-indicating analytical method is a critical step in drug development. The following diagram outlines the logical workflow for such a process.

Stability_Method_Workflow start Start: Define Analytical Target Profile method_dev Initial Method Development (e.g., HPLC-UV) start->method_dev forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg peak_purity Assess Peak Purity of Parent Drug forced_deg->peak_purity separation Optimize Separation of Degradation Products peak_purity->separation If peaks are not pure validation Method Validation (ICH Guidelines) (Accuracy, Precision, Linearity, etc.) peak_purity->validation If peaks are pure separation->peak_purity end Final Stability-Indicating Method validation->end

Caption: Workflow for stability-indicating method development.

References

Isotopic Purity of Commercially Available Vortioxetine-D8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Vortioxetine-D8, a deuterated analog of the antidepressant Vortioxetine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic studies, metabolic research, and other quantitative analytical applications.

Introduction

This compound is a stable isotope-labeled version of Vortioxetine, where eight hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of Vortioxetine in biological matrices. The accuracy of such quantitative assays is critically dependent on the isotopic purity of the deuterated standard. This guide outlines the typical isotopic purity of commercially available this compound and provides detailed experimental protocols for its verification.

Isotopic Purity Data

While specific Certificates of Analysis (CoA) with detailed isotopic distribution are not always publicly available, the typical isotopic purity for commercially sourced this compound is high, often stated as ≥99% for all deuterated forms (d1-d8). The table below presents a representative, plausible isotopic distribution for a commercial batch of this compound, synthesized for illustrative purposes based on common industry standards.

Isotopic SpeciesDescriptionRepresentative Abundance (%)
D8Fully deuterated Vortioxetine> 98%
D7Vortioxetine with seven deuterium atoms< 2%
D6Vortioxetine with six deuterium atoms< 0.5%
D5Vortioxetine with five deuterium atoms< 0.1%
D0Unlabeled Vortioxetine< 0.01%

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of this compound by separating and quantifying the different deuterated species based on their exact mass.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.

  • LC-HRMS Parameters (Typical):

    • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer Mode: Full scan mode with a resolution of at least 30,000.

    • Scan Range: m/z 300-320.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical exact masses of the protonated isotopic species (D0 to D8).

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium incorporation and to estimate the overall isotopic enrichment.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and deuterium probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons on the piperazine ring confirms successful deuteration at these positions.

    • Integration of any residual proton signals in the deuterated regions against a non-deuterated proton signal (e.g., from the aromatic rings) can provide an estimate of isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals in the deuterium spectrum at chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.

Visualizations

The following diagrams illustrate the experimental workflows for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow_MS cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 1 µg/mL Working Solution prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms HRMS Detection (Full Scan, ESI+) lc->ms extract Extract Ion Chromatograms (D0-D8) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Distribution integrate->calculate result Isotopic Purity Report calculate->result

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Isotopic_Purity_Workflow_NMR cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Interpretation prep_nmr Dissolve 5-10 mg in Deuterated Solvent h1_nmr Acquire ¹H NMR Spectrum prep_nmr->h1_nmr h2_nmr Acquire ²H NMR Spectrum prep_nmr->h2_nmr analyze_h1 Analyze Signal Reduction in ¹H Spectrum h1_nmr->analyze_h1 analyze_h2 Confirm Deuterium Signals in ²H Spectrum h2_nmr->analyze_h2 estimate Estimate Isotopic Enrichment analyze_h1->estimate analyze_h2->estimate result_nmr Confirmation of Deuteration and Enrichment estimate->result_nmr

Caption: Workflow for Isotopic Purity Confirmation by NMR.

Conclusion

The isotopic purity of commercially available this compound is generally high, ensuring its suitability as an internal standard for quantitative analysis. However, it is crucial for researchers to verify the isotopic distribution of each new batch to ensure the accuracy and reliability of their experimental results. The methodologies outlined in this guide provide a robust framework for conducting such verification using standard analytical instrumentation.

An In-depth Technical Guide to the Theoretical Mass Shift of Vortioxetine-D8 versus Vortioxetine for Mass Spectrometry-Based Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass shift between Vortioxetine and its deuterated analog, Vortioxetine-D8. This information is critical for the development and validation of quantitative bioanalytical methods, particularly those employing mass spectrometry. Furthermore, this guide outlines the multimodal mechanism of action of Vortioxetine and presents a typical experimental workflow for its analysis in biological matrices.

Chemical Structures and Theoretical Mass Shift

Vortioxetine is an antidepressant characterized by its unique multimodal activity.[1][2] Its chemical structure consists of a 1-[2-(2,4-dimethylphenyl)sulfanyl]phenyl]piperazine moiety.[1][2] For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard, such as this compound, is indispensable. In this compound, eight hydrogen atoms on the piperazine ring are replaced with deuterium atoms.[3] This substitution provides a distinct mass difference while maintaining nearly identical physicochemical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation.

The theoretical mass shift is calculated based on the monoisotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ³²S, and ²H for deuterium).

Table 1: Physicochemical Properties and Theoretical Masses of Vortioxetine and this compound

PropertyVortioxetineThis compound
Molecular Formula C₁₈H₂₂N₂S[1][4][5][6]C₁₈H₁₄D₈N₂S[7]
Monoisotopic Mass (Da) 298.15036988[1][4][8]306.20058385[3]
Theoretical Mass Shift (Da) -8.05021397

The calculated theoretical mass shift of 8.05021397 Da provides a clear and significant difference for mass spectrometric detection, allowing for the precise and accurate quantification of Vortioxetine without interference from its deuterated internal standard.

Mechanism of Action: A Multimodal Approach

Vortioxetine exhibits a complex and multimodal mechanism of action, distinguishing it from traditional antidepressants.[9] Its primary activity involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[9][10] Beyond SERT inhibition, Vortioxetine directly modulates various serotonin receptors. It acts as an agonist at 5-HT₁ₐ receptors, a partial agonist at 5-HT₁ₑ receptors, and an antagonist at 5-HT₃, 5-HT₁ₔ, and 5-HT₇ receptors.[1][10][11] This multifaceted receptor engagement is believed to influence downstream signaling pathways and modulate the release of several key neurotransmitters, including norepinephrine, dopamine, acetylcholine, glutamate, and GABA, contributing to its overall antidepressant and pro-cognitive effects.[4][10]

Vortioxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Vortioxetine Vortioxetine Vortioxetine->SERT Inhibits Receptor_5HT1A 5-HT1A Vortioxetine->Receptor_5HT1A Agonist Receptor_5HT1B 5-HT1B Vortioxetine->Receptor_5HT1B Partial Agonist Receptor_5HT3 5-HT3 Vortioxetine->Receptor_5HT3 Antagonist Receptor_5HT1D 5-HT1D Vortioxetine->Receptor_5HT1D Antagonist Receptor_5HT7 5-HT7 Vortioxetine->Receptor_5HT7 Antagonist Serotonin_vesicle 5-HT Vesicle Serotonin_released 5-HT Serotonin_vesicle->Serotonin_released Release Serotonin_released->SERT Reuptake Serotonin_released->Receptor_5HT1A Serotonin_released->Receptor_5HT1B Serotonin_released->Receptor_5HT3 Serotonin_released->Receptor_5HT1D Serotonin_released->Receptor_5HT7 Downstream Signaling Downstream Signaling Receptor_5HT1A->Downstream Signaling Modulates Receptor_5HT1B->Downstream Signaling Modulates Receptor_5HT3->Downstream Signaling Modulates Receptor_5HT1D->Downstream Signaling Modulates Receptor_5HT7->Downstream Signaling Modulates Neurotransmitter Release\n(NE, DA, ACh, Glu, GABA) Neurotransmitter Release (NE, DA, ACh, Glu, GABA) Downstream Signaling->Neurotransmitter Release\n(NE, DA, ACh, Glu, GABA) Influences

Vortioxetine's multimodal serotonergic action.

Experimental Protocols for Bioanalysis

The quantification of Vortioxetine in biological matrices such as plasma, serum, or tissue homogenates is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[8] This methodology offers high sensitivity, selectivity, and throughput, which are essential in drug development and clinical research. This compound serves as the internal standard to correct for variability during sample preparation and analysis.[12]

Sample Preparation

A common and efficient method for extracting Vortioxetine from biological samples is protein precipitation.[13]

  • Aliquoting : Transfer a small volume (e.g., 50-100 µL) of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking : Add a precise volume of this compound working solution (in an organic solvent like methanol or acetonitrile) to each sample, except for blank matrix samples.

  • Protein Precipitation : Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to each tube.[14]

  • Vortexing : Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The supernatant may be further diluted or directly injected.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters need to be optimized for the specific instrumentation used. Below are typical starting conditions.

  • Liquid Chromatography (LC)

    • Column : A reversed-phase C18 or similar column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is commonly used.[3][15]

    • Mobile Phase A : Water with an additive such as 0.1% formic acid or ammonium formate to improve ionization.[3]

    • Mobile Phase B : Acetonitrile or methanol with the same additive.

    • Gradient : A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate : Typically in the range of 0.3-0.6 mL/min.

    • Column Temperature : Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[16]

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally used.[12][14]

    • Scan Type : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[13][17]

    • MRM Transitions : Specific precursor-to-product ion transitions for both Vortioxetine and this compound are monitored. These are determined by infusing standard solutions of each compound into the mass spectrometer to optimize the collision energy and other parameters.

      • Vortioxetine: e.g., m/z 299.1 -> [Product Ion]

      • This compound: e.g., m/z 307.2 -> [Product Ion]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative bioanalysis of Vortioxetine using LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC/HPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Concentration Calibrate->Quantify

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Method Development of Vortioxetine Using Vortioxetine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine is an antidepressant medication utilized for the treatment of major depressive disorder.[1][2][3] Accurate and sensitive quantification of vortioxetine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses.[4][5][6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput.[4][5][6][8][9][10]

This document provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for the quantification of vortioxetine in biological samples, utilizing its stable isotope-labeled internal standard, Vortioxetine-D8.[7][11] this compound serves as an ideal internal standard, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[11]

Experimental Protocols

Materials and Reagents
  • Vortioxetine analytical standard

  • This compound internal standard[11]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control biological matrix (e.g., human plasma, rat plasma)

  • Solid-phase extraction (SPE) cartridges (e.g., C8 or C18) or protein precipitation plates.[8][10][12][13]

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][9][10]

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve vortioxetine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the vortioxetine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation

A critical step in LC-MS/MS analysis is the efficient extraction of the analyte from the biological matrix while minimizing interferences. Two common methods are protein precipitation and solid-phase extraction.

This is a simple and rapid method suitable for high-throughput analysis.[5][6][9][14]

  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the IS working solution (100 ng/mL this compound).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

SPE provides a cleaner extract compared to PPT, which can reduce matrix effects.[7][8][12][13]

  • To 200 µL of the biological sample, add 20 µL of the IS working solution.

  • Condition an SPE cartridge (e.g., C8) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The following table summarizes typical chromatographic conditions for the separation of vortioxetine.

ParameterRecommended Condition
Column C18 or C8 analytical column (e.g., 50 x 2.1 mm, 1.7 µm)[5][6][9]
Mobile Phase A 0.1% Formic acid in water or 2 mM Ammonium formate[9][13][15]
Mobile Phase B Acetonitrile or Methanol[9][13][15]
Flow Rate 0.3 - 0.5 mL/min
Gradient Elution A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analyte, and then returns to the initial conditions for column re-equilibration.
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following table provides the precursor and product ion transitions for vortioxetine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vortioxetine 299.2150.125 - 35
This compound 307.2158.125 - 35

Note: The optimal collision energy may vary depending on the instrument and should be determined experimentally.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A typical range for vortioxetine in plasma is 0.05 to 50 ng/mL.[5][6][7]

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Extraction Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Vortioxetine0.05 - 50> 0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.05< 1585 - 115< 1585 - 115
Low QC0.15< 1585 - 115< 1585 - 115
Mid QC5< 1585 - 115< 1585 - 115
High QC40< 1585 - 115< 1585 - 115
Table 3: Matrix Effect and Extraction Recovery
QC LevelConcentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
Low QC0.1585 - 115> 70
High QC4085 - 115> 70

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of vortioxetine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS/MS analysis of Vortioxetine.

Sample Preparation Workflow: Protein Precipitation

This diagram details the steps involved in the protein precipitation sample preparation method.

sample_prep_ppt_workflow start Start: 100 µL Plasma Sample add_is Add 20 µL This compound (IS) start->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex Vortex 1 minute add_acn->vortex centrifuge Centrifuge 10,000 rpm, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation (PPT) sample preparation workflow.

Sample Preparation Workflow: Solid-Phase Extraction

This diagram outlines the steps for the solid-phase extraction sample preparation method.

sample_prep_spe_workflow start Start: 200 µL Plasma Sample add_is Add 20 µL This compound (IS) start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (1 mL Water) load->wash elute Elute with 1 mL Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) sample preparation workflow.

References

Application Notes and Protocols for Vortioxetine Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of vortioxetine and its metabolites from biological matrices for quantitative analysis, utilizing a deuterated internal standard to ensure accuracy and precision. The methods outlined below are intended for researchers, scientists, and drug development professionals working on the bioanalysis of vortioxetine.

Introduction

Vortioxetine is an antidepressant used in the treatment of major depressive disorder. Accurate quantification of vortioxetine in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as a deuterated vortioxetine, is the gold standard in quantitative mass spectrometry-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and reproducible results.

This document details three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum. It is often used for its simplicity and high-throughput applicability.

Protocol:

  • Allow all samples (plasma, serum, etc.) and reagents to thaw to room temperature.

  • Vortex the biological samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Spike with 10 µL of the deuterated vortioxetine internal standard (IS) solution at an appropriate concentration.

  • Add 400 µL of ice-cold acetonitrile (4-fold volume) to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex briefly and inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Workflow for Protein Precipitation

Sample 1. Biological Sample (100 µL) IS 2. Add Deuterated IS (10 µL) Sample->IS Precipitation 3. Add Acetonitrile (400 µL) IS->Precipitation Vortex1 4. Vortex (1 min) Precipitation->Vortex1 Centrifuge 5. Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporation 7. Evaporate to Dryness Supernatant->Evaporation Reconstitution 8. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 9. Inject into LC-MS/MS Reconstitution->Analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Protocol:

  • Allow all samples and reagents to reach room temperature.

  • To a suitable tube, add 200 µL of the biological sample (e.g., plasma, urine).[2]

  • Add 10 µL of the deuterated vortioxetine internal standard solution.

  • Add 100 µL of a suitable buffer to adjust the pH (e.g., pH 8-9 for vortioxetine).[2]

  • Add 1 mL of an appropriate organic solvent (e.g., methylene chloride, ethyl acetate).[2]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction

Sample 1. Biological Sample (200 µL) IS 2. Add Deuterated IS (10 µL) Sample->IS pH_Adjust 3. Adjust pH (Buffer) IS->pH_Adjust Extraction_Solvent 4. Add Organic Solvent (1 mL) pH_Adjust->Extraction_Solvent Vortex 5. Vortex (5 min) Extraction_Solvent->Vortex Centrifuge 6. Centrifuge (4,000 rpm, 10 min) Vortex->Centrifuge Collect_Organic 7. Collect Organic Layer Centrifuge->Collect_Organic Evaporation 8. Evaporate to Dryness Collect_Organic->Evaporation Reconstitution 9. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 10. Inject into LC-MS/MS Reconstitution->Analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes of interest from a complex matrix. This method generally results in cleaner extracts compared to PPT and LLE.

Protocol:

  • Select a suitable SPE cartridge (e.g., C8 or a mixed-mode cation exchange).[3][4]

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat the biological sample (e.g., 200 µL of plasma) by adding the deuterated internal standard.

    • Dilute the sample with a suitable buffer (e.g., 200 µL of 4% phosphoric acid).

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the vortioxetine and the deuterated standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile containing a small percentage of a basic modifier like ammonium hydroxide).

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Workflow for Solid-Phase Extraction

Conditioning 1. Condition SPE Cartridge (Methanol, Water) Sample_Prep 2. Sample Pre-treatment (Add IS, Dilute) Conditioning->Sample_Prep Loading 3. Load Sample Sample_Prep->Loading Washing 4. Wash Cartridge Loading->Washing Elution 5. Elute Analytes Washing->Elution Evaporation 6. Evaporate Eluate Elution->Evaporation Reconstitution 7. Reconstitute Evaporation->Reconstitution Analysis 8. Inject into LC-MS/MS Reconstitution->Analysis

Caption: Solid-Phase Extraction Workflow.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of vortioxetine using the described sample preparation techniques with a deuterated internal standard.

Table 1: Method Validation Parameters for Protein Precipitation

ParameterVortioxetineDeuterated VortioxetineReference
Linearity Range (ng/mL) 0.2 - 50N/A[1]
Intra-day Precision (%RSD) < 15%N/A[1]
Inter-day Precision (%RSD) < 15%N/A[1]
Accuracy (%Bias) ± 15%N/A[1]
Extraction Recovery (%) > 85%> 85%[1]
Matrix Effect (%) 85 - 115%85 - 115%[1]

Table 2: Method Validation Parameters for Liquid-Liquid Extraction

ParameterVortioxetineDeuterated VortioxetineReference
Extraction Recovery from Blood (%) ~27%N/A[2]
Extraction Recovery from Urine (%) ~62%N/A[2]

Note: Detailed validation parameters for LLE with a deuterated standard were not available in the searched literature. The provided recovery data is for vortioxetine without a deuterated standard.

Table 3: Method Validation Parameters for Solid-Phase Extraction

ParameterVortioxetineDeuterated VortioxetineReference
Linearity Range (ng/mL) 1 - 1000N/AAssumed based on typical bioanalytical methods
Precision (%RSD) < 15%N/A[3][4]
Accuracy (%Bias) ± 15%N/A[3][4]

Note: Specific quantitative data for SPE with a deuterated standard was not fully detailed in the provided search results. The values are based on general statements of validation according to regulatory standards.[3][4]

Conclusion

The choice of sample preparation technique for vortioxetine analysis depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available resources. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner samples than PPT but is more labor-intensive. Solid-phase extraction yields the cleanest extracts and is ideal for methods requiring high sensitivity and selectivity. The consistent use of a deuterated internal standard across all methods is critical for achieving accurate and reliable quantification of vortioxetine in complex biological matrices.

References

Application Notes and Protocols for the Quantification of Vortioxetine-D8 using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine is an antidepressant used in the treatment of major depressive disorder. For pharmacokinetic and other quantitative studies, a stable isotope-labeled internal standard, such as Vortioxetine-D8, is crucial for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard helps to correct for variations in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for optimizing mass spectrometry parameters for the detection and quantification of this compound in biological matrices.

Experimental Protocols

Sample Preparation

A simple and effective method for extracting vortioxetine from biological matrices like plasma is protein precipitation.[2][3][4][5]

Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 400 µL of acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.[1]

Protocol: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample (pre-treated with an appropriate buffer) onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography Parameters

Chromatographic separation is typically achieved using a C18 reversed-phase column with gradient elution.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[2][3][4][6]
Mobile Phase A 0.1% Formic acid in water[2][3]
Mobile Phase B Acetonitrile[2][3]
Flow Rate 0.3 - 0.8 mL/min[1]
Gradient A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analytes.
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Parameter Optimization

Optimization of mass spectrometry parameters is critical for achieving the best sensitivity and selectivity. This is typically performed by infusing a standard solution of Vortioxetine and this compound directly into the mass spectrometer.

Protocol: Mass Spectrometry Parameter Optimization

  • Tune Ion Source Parameters: Infuse a solution of Vortioxetine (e.g., 100 ng/mL) into the mass spectrometer. Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), to obtain the maximum intensity of the protonated molecule [M+H]⁺.

  • Determine Precursor Ions: In full scan mode, identify the m/z of the protonated molecules for Vortioxetine and this compound.

  • Select Product Ions and Optimize Collision Energy:

    • Perform a product ion scan for the selected precursor ion of Vortioxetine.

    • Select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).

    • For each product ion, optimize the collision energy (CE) to maximize the fragment ion signal.

    • Repeat this process for this compound.

Table 2: Example Mass Spectrometry Parameters for Vortioxetine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Vortioxetine299.2150.125
This compound307.2 (anticipated)To be determinedTo be optimized

Note: The precursor ion for this compound is anticipated to be 8 Da higher than that of Vortioxetine. The product ions and optimal collision energies for this compound should be experimentally determined. A study by Kertys et al. (2020) identified the MRM transition for Vortioxetine as m/z 299.19 → 150.05.[6] Another study reported the transition as m/z 299.2 → 150.1.[7]

Quantitative Data Summary

The following tables summarize the performance characteristics of published LC-MS/MS methods for the analysis of vortioxetine.

Table 3: Linearity and Sensitivity of Vortioxetine Quantification

Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
0.2 - 1000.2[6]
0.5 - 500.5[2][4]
0.05 - 80.00.05[1]
0.2 - 500.2[5]

Table 4: Precision and Accuracy of Vortioxetine Quantification

Concentration (ng/mL)Precision (%RSD)Accuracy (%)Reference
0.15 (Low QC)Not specifiedNot specified[1]
40.60 (Medium QC)Not specifiedNot specified[1]
70.01 (High QC)Not specifiedNot specified[1]

Note: Specific values for precision and accuracy are often detailed within the full validation reports of the cited studies. The provided reference indicates that these parameters were assessed.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing logical_relationship optimization MS Parameter Optimization vortioxetine Vortioxetine optimization->vortioxetine vortioxetine_d8 This compound optimization->vortioxetine_d8 precursor_ion Precursor Ion Selection vortioxetine->precursor_ion vortioxetine_d8->precursor_ion product_ion Product Ion Selection precursor_ion->product_ion collision_energy Collision Energy Optimization product_ion->collision_energy mrm_method Optimized MRM Method collision_energy->mrm_method

References

Application Notes and Protocols for the Use of Vortioxetine-D8 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Vortioxetine-D8 as an internal standard in preclinical pharmacokinetic (PK) studies of vortioxetine. The information is intended to guide researchers in designing and executing robust bioanalytical assays for the accurate quantification of vortioxetine in biological matrices.

Introduction to Vortioxetine and the Role of this compound

Vortioxetine is a multimodal antidepressant medication used to treat major depressive disorder. Its mechanism of action involves the inhibition of the serotonin (5-HT) transporter (SERT) and modulation of several serotonin receptors, including agonism at 5-HT1A, partial agonism at 5-HT1B, and antagonism at 5-HT1D, 5-HT3, and 5-HT7 receptors. Understanding the pharmacokinetic profile of vortioxetine is crucial for its development and clinical use.

In preclinical pharmacokinetic studies, accurate quantification of the drug in biological samples is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has nearly identical physicochemical properties to vortioxetine, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability and enhances the accuracy and precision of the analytical method.

Vortioxetine Signaling Pathway

The multimodal action of vortioxetine on the serotonin system is complex, involving direct and indirect modulation of serotonergic neurotransmission. The following diagram illustrates the key targets of vortioxetine.

Vortioxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Synaptic_Cleft Synaptic Cleft (Serotonin) SERT->Synaptic_Cleft Reuptake 5-HT1B_pre 5-HT1B (Autoreceptor) 5-HT1D_pre 5-HT1D (Autoreceptor) Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->Synaptic_Cleft Release Synaptic_Cleft->5-HT1B_pre Synaptic_Cleft->5-HT1D_pre 5-HT1A_post 5-HT1A Synaptic_Cleft->5-HT1A_post 5-HT3_post 5-HT3 Synaptic_Cleft->5-HT3_post 5-HT7_post 5-HT7 Synaptic_Cleft->5-HT7_post Neuronal_Response Downstream Signaling & Neuronal Response 5-HT1A_post->Neuronal_Response Agonism 5-HT3_post->Neuronal_Response Antagonism 5-HT7_post->Neuronal_Response Antagonism Vortioxetine Vortioxetine Vortioxetine->SERT Inhibition Vortioxetine->5-HT1B_pre Partial Agonism Vortioxetine->5-HT1D_pre Antagonism Vortioxetine->5-HT1A_post Agonism Vortioxetine->5-HT3_post Antagonism Vortioxetine->5-HT7_post Antagonism

Vortioxetine's multimodal mechanism of action.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of vortioxetine using this compound as an internal standard.

Preclinical_PK_Workflow Animal_Dosing Animal Dosing (e.g., Rat, Mouse) Oral or IV administration of Vortioxetine Blood_Sampling Serial Blood Sampling (e.g., via tail vein or cannula) at predefined time points Animal_Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Centrifugation of blood samples to separate plasma Blood_Sampling->Plasma_Preparation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Addition of this compound (IS) and precipitation solvent Plasma_Preparation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Injection of supernatant for chromatographic separation and mass spectrometric detection Sample_Extraction->LC_MS_Analysis Data_Acquisition Data Acquisition Monitoring of MRM transitions for Vortioxetine and this compound LC_MS_Analysis->Data_Acquisition Data_Analysis Pharmacokinetic Data Analysis Calculation of concentration-time profiles and PK parameters (Cmax, Tmax, AUC, t1/2) Data_Acquisition->Data_Analysis

Workflow for a preclinical PK study of vortioxetine.

Quantitative Data Summary

The following tables summarize typical analytical parameters for the quantification of vortioxetine using this compound and pharmacokinetic parameters of vortioxetine in a preclinical model.

Table 1: LC-MS/MS Method Parameters for Vortioxetine Quantification

ParameterValueReference
Internal Standard This compound[1]
Linearity Range 0.05 - 80.0 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]
Chromatographic Column C18 column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Vortioxetine) m/z 299.1 -> 150.1
MRM Transition (this compound) m/z 307.2 -> 158.2

Table 2: Pharmacokinetic Parameters of Vortioxetine in Rats (Oral Administration)

ParameterValue (Mean ± SD)
Dose (mg/kg) 10
Cmax (ng/mL) 185.3 ± 45.2
Tmax (h) 4.0 ± 1.5
AUC (0-t) (ng·h/mL) 2876.4 ± 512.8
t1/2 (h) 10.2 ± 2.1

Experimental Protocols

Protocol 1: In-Life Phase - Animal Dosing and Sampling

Objective: To administer vortioxetine to a preclinical species (e.g., Sprague-Dawley rats) and collect serial blood samples for pharmacokinetic analysis.

Materials:

  • Vortioxetine

  • Vehicle for dosing (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)

  • Cannula or materials for tail vein sampling

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.

  • Dosing Solution Preparation: Prepare a homogenous suspension of vortioxetine in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of vortioxetine to each rat via oral gavage. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose) into microcentrifuge tubes containing anticoagulant.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

Protocol 2: Bioanalytical Phase - LC-MS/MS Quantification of Vortioxetine

Objective: To accurately quantify the concentration of vortioxetine in rat plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

  • Rat plasma samples

  • Vortioxetine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 analytical column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of vortioxetine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of this compound.

    • Prepare a series of working standard solutions of vortioxetine by serial dilution of the stock solution for the calibration curve.

    • Prepare a working solution of this compound (internal standard).

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, calibration standard, or quality control sample, add a fixed volume (e.g., 150 µL) of the internal standard working solution in acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the appropriate column and mobile phases (e.g., Mobile Phase A: 0.1% FA in water; Mobile Phase B: 0.1% FA in ACN).

    • Develop a gradient elution method to achieve good chromatographic separation of vortioxetine and this compound.

    • Set up the mass spectrometer in positive electrospray ionization mode and monitor the specified MRM transitions for vortioxetine and this compound.

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Processing:

    • Integrate the peak areas for vortioxetine and this compound.

    • Calculate the peak area ratio of vortioxetine to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of vortioxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of vortioxetine in preclinical pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug development, enabling the generation of high-quality pharmacokinetic data essential for the evaluation of novel therapeutic agents.

References

Application of Vortioxetine-D8 in Human Bioequivalence Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Vortioxetine-D8 as an internal standard in human bioequivalence studies of vortioxetine. These guidelines are intended to assist in the development and validation of robust bioanalytical methods essential for regulatory submissions.

Introduction to Bioequivalence Studies and the Role of Internal Standards

Bioequivalence (BE) studies are a critical component of generic drug development, demonstrating that the generic product has the same rate and extent of absorption of the active pharmaceutical ingredient (API) as the reference listed drug.[1][2] Accurate and precise quantification of the drug in biological matrices, typically plasma, is the cornerstone of these studies. The use of a stable isotope-labeled internal standard (IS), such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound, a deuterated analog of vortioxetine, is an ideal internal standard because it shares near-identical physicochemical properties with the analyte (vortioxetine).[3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in extraction recovery and matrix effects.[3] Its distinct mass-to-charge ratio (m/z) allows for its simultaneous detection with the analyte without interference.

Experimental Protocols

A sensitive and rapid UPLC-MS/MS method is crucial for the simultaneous determination of vortioxetine and its deuterated internal standard, this compound, in human plasma.[4] The following protocols are based on established methodologies for vortioxetine and its deuterated analogs.

Bioanalytical Method for Vortioxetine in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of vortioxetine in human plasma, employing this compound as the internal standard.

2.1.1. Materials and Reagents

  • Vortioxetine reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

2.1.2. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

2.1.3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting vortioxetine from plasma.[4][5]

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound working solution (internal standard).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.1.4. Liquid Chromatography Conditions

  • Column: C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[6]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.5 min: Linear gradient to 5% A

    • 2.5-3.0 min: Hold at 5% A

    • 3.0-3.1 min: Return to 95% A

    • 3.1-4.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

2.1.5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vortioxetine: m/z 299.2 → 150.1[6]

    • This compound: m/z 307.2 → 158.1 (example transition, exact masses may vary based on deuteration pattern)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 450 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

The bioanalytical method must be validated in accordance with regulatory guidelines (e.g., FDA, EMA).[4] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve should have a correlation coefficient (r²) ≥ 0.99 over the specified concentration range (e.g., 0.2 to 50 ng/mL for vortioxetine).[4]
Precision and Accuracy Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Extraction Recovery Recovery should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in-processed samples.

Human Bioequivalence Study Design

A typical bioequivalence study for vortioxetine is a randomized, open-label, two-period, two-sequence, single-dose, crossover study under fasting and fed conditions.[7][8][9]

3.1. Study Population

  • Healthy adult male and female subjects.

  • Number of subjects is determined by statistical power calculations (e.g., n=32 per study).[7]

3.2. Study Design

  • Screening: Subjects are screened for eligibility based on inclusion/exclusion criteria.

  • Randomization: Eligible subjects are randomly assigned to one of two treatment sequences.

  • Period 1: Subjects receive a single oral dose of either the test or reference vortioxetine formulation.

  • Washout Period: A washout period of at least 28 days is implemented between dosing periods to ensure complete elimination of the drug.[7]

  • Period 2: Subjects receive the alternate formulation.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose and up to 72 hours post-dose) in each period.[7][8]

  • Plasma Analysis: Plasma concentrations of vortioxetine are determined using the validated LC-MS/MS method with this compound as the internal standard.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞ are calculated using non-compartmental methods.

  • Statistical Analysis: The 90% confidence intervals (CIs) for the geometric mean ratios of the test to reference product for the primary pharmacokinetic parameters are calculated.[7][8][9]

3.3. Bioequivalence Acceptance Criteria

For the test and reference products to be considered bioequivalent, the 90% CIs for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the range of 80.00% to 125.00%.[7][8][9]

Data Presentation

The following tables summarize key pharmacokinetic parameters for vortioxetine from a representative bioequivalence study.[8]

Table 1: Pharmacokinetic Parameters of Vortioxetine under Fasting Conditions

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 15.2 ± 3.815.0 ± 4.1
AUC0-72h (ng*h/mL) 450.6 ± 125.7444.2 ± 130.3
Tmax (h) 8.0 (4.0 - 12.0)8.0 (4.0 - 12.0)
t1/2 (h) 65.8 ± 10.266.3 ± 11.5

Table 2: Statistical Analysis of Bioequivalence under Fasting Conditions

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax 101.0296.44% - 105.81%
AUC0-72h 101.4397.94% - 105.05%

Visualizations

The following diagrams illustrate key aspects of the application of this compound in bioequivalence studies.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms Tandem Mass Spectrometry (MRM) uplc->msms data_acq Data Acquisition msms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Bioanalytical workflow for vortioxetine in human plasma.

BE_Study_Logic study_design Randomized, Crossover Bioequivalence Study dosing_test Administer Test Formulation study_design->dosing_test dosing_ref Administer Reference Formulation study_design->dosing_ref washout Washout Period dosing_test->washout blood_sampling Serial Blood Sampling dosing_ref->washout washout->dosing_test Sequence 2 washout->dosing_ref Sequence 1 plasma_analysis Plasma Analysis (LC-MS/MS with this compound IS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) plasma_analysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis be_conclusion Bioequivalence Conclusion (80-125% range) stat_analysis->be_conclusion

Caption: Logical flow of a human bioequivalence study.

Vortioxetine_Metabolism Vortioxetine Vortioxetine Oxidation Oxidation Vortioxetine->Oxidation CYP2D6 CYP2D6 (Primary) Oxidation->CYP2D6 Major_Metabolite Major Inactive Metabolite (Lu AA34443) Oxidation->Major_Metabolite Glucuronidation Glucuronic Acid Conjugation Excretion Excretion Glucuronidation->Excretion Major_Metabolite->Glucuronidation

Caption: Simplified metabolic pathway of vortioxetine.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Vortioxetine in Human Plasma using LC-MS/MS with Vortioxetine-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vortioxetine is a multimodal antidepressant used in the treatment of major depressive disorder.[1] Accurate and reliable quantification of Vortioxetine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[2][3] This application note describes a detailed, validated bioanalytical method for the determination of Vortioxetine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Vortioxetine-D8, to ensure high accuracy and precision.[4] The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and a summary of the validation results.

Materials and Methods

Chemicals and Reagents:

  • Vortioxetine hydrobromide (Reference Standard)

  • This compound (Internal Standard)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vortioxetine: m/z 299.2 → 150.1[5]

    • This compound: m/z 307.2 → 158.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Vortioxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Vortioxetine hydrobromide in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]

  • Working Solutions: Prepare serial dilutions of the Vortioxetine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS by diluting the IS stock solution in the same diluent.

Preparation of Calibration Curve and Quality Control Samples
  • Spike blank human plasma with the appropriate Vortioxetine working solutions to prepare calibration standards at concentrations ranging from, for example, 0.2 to 100 ng/mL.[5]

  • Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 50, and 80 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample clean-up.[6]

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 25 µL IS Working Solution plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex for 1 min add_acn->vortex2 centrifuge Centrifuge at 13,000 rpm for 10 min vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 0.2 to 100 ng/mL.[5] The coefficient of determination (r²) was consistently >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low0.6≤ 8.5%≤ 8.5%-11.2% to 9.5%-11.2% to 9.5%
Medium50≤ 8.5%≤ 8.5%-11.2% to 9.5%-11.2% to 9.5%
High80≤ 8.5%≤ 8.5%-11.2% to 9.5%-11.2% to 9.5%

Data synthesized from published literature for illustrative purposes.[6]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with the analysis.

AnalyteExtraction RecoveryMatrix Effect
Vortioxetine> 80%No significant effect observed
This compound> 80%No significant effect observed

Data synthesized from published literature for illustrative purposes.[5][6]

Stability

The stability of Vortioxetine in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.

Stability ConditionDurationResult
Bench-top14 hoursStable
Freeze-thaw4 cyclesStable
Long-term (-70 °C)108 daysStable

Data synthesized from published literature for illustrative purposes.[7]

G cluster_validation Bioanalytical Method Validation Parameters linearity Linearity (r² > 0.99) accuracy_precision Accuracy & Precision (%RSD & %Bias within limits) linearity->accuracy_precision recovery Recovery (>80%) accuracy_precision->recovery matrix_effect Matrix Effect (No significant impact) recovery->matrix_effect stability Stability (Stable under tested conditions) matrix_effect->stability

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of Vortioxetine in human plasma using this compound as an internal standard. The method is simple, rapid, and has been validated to meet regulatory requirements for bioanalytical method validation. This protocol is suitable for use in pharmacokinetic and other clinical studies requiring the accurate measurement of Vortioxetine concentrations.

References

Application Notes and Protocols for the Quantitative Analysis of Vortioxetine Using Vortioxetine-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selection of an appropriate internal standard concentration and a detailed protocol for the quantitative analysis of vortioxetine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Vortioxetine-D8 as the internal standard (IS).

Rationale for Internal Standard Concentration Selection

The selection of an appropriate concentration for the internal standard is critical for the accuracy and precision of bioanalytical methods. A stable isotope-labeled internal standard like this compound is ideal as it shares similar physicochemical properties with the analyte, Vortioxetine, ensuring comparable behavior during sample preparation and analysis. This minimizes variability and compensates for potential matrix effects.

A common strategy for determining the IS concentration is to match it to the mid-point of the analyte's calibration curve. Based on established methods, a suitable concentration for the this compound internal standard has been determined to be 1000 ng/mL . This concentration is selected to be significantly higher than the expected endogenous levels of any interfering compounds and to provide a stable and reproducible signal across the calibration range of vortioxetine. One study demonstrated that for a vortioxetine linearity range of 0.05-80.0 ng/mL, an internal standard concentration of 1000 ng/mL was effective for recovery determination[1].

Experimental Protocols

This section outlines the detailed methodology for the quantification of vortioxetine in human plasma.

Materials and Reagents
  • Vortioxetine reference standard

  • This compound internal standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Formic acid

  • Ammonium formate

  • Human plasma (with K2 EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges

Instrumentation
  • Liquid Chromatograph (e.g., Agilent Technologies)

  • Tandem Mass Spectrometer (e.g., Agilent Technologies Triple Quadrupole)

  • Analytical column (e.g., C18 column)

Preparation of Solutions
  • Vortioxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of vortioxetine reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Vortioxetine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • This compound Internal Standard Working Solution (1000 ng/mL): Dilute the this compound stock solution with a suitable solvent to achieve a final concentration of 1000 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: To 100 µL of human plasma, add a specified volume of the this compound internal standard working solution (to achieve a final concentration of 1000 ng/mL in the sample). Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 analytical column
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
GradientOptimized for separation of vortioxetine and its internal standard
Flow Rate0.5 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Vortioxetine)m/z 299.2 → 150.1[2]
MRM Transition (this compound)m/z 307.2 → 158.1 (Predicted)
Collision EnergyOptimized for each transition
Dwell Time200 ms

Data Presentation

The following tables summarize the key quantitative data for this analytical method.

Table 1: Calibration Curve and Linearity
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Vortioxetine0.05 - 80.0[1]> 0.99
Table 2: Internal Standard Concentration
Internal StandardConcentration (ng/mL)
This compound1000[1]

Visualizations

Diagram 1: Logic for Internal Standard Concentration Selection

G A Determine Analyte's Linearity Range (ULOQ) B General Guideline: IS Conc. ~ 1/3 to 1/2 of ULOQ A->B Informs E Selected IS Concentration: 1000 ng/mL B->E Guides C Published Method: Vortioxetine ULOQ = 80 ng/mL C->B Provides context D Published Method: This compound IS Conc. = 1000 ng/mL D->E Justifies selection

Caption: Logic for this compound Concentration Selection.

Diagram 2: Experimental Workflow for Vortioxetine Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add this compound IS (1000 ng/mL final conc.) P1->P2 P3 Solid-Phase Extraction (SPE) P2->P3 P4 Elute & Evaporate P3->P4 P5 Reconstitute in Mobile Phase P4->P5 A1 Inject Sample P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: Workflow for Vortioxetine Quantification.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Vortioxetine and Vortioxetine-D8 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of the antidepressant drug Vortioxetine and its stable isotope-labeled internal standard, Vortioxetine-D8, in human plasma. The described method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and non-clinical research applications requiring high-throughput analysis. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity.

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of major depressive disorder. Accurate and reliable quantification of Vortioxetine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical LC-MS/MS assays, as it effectively compensates for variability in sample preparation and matrix effects, ensuring the highest degree of accuracy and precision.[1] This application note provides a detailed protocol for the separation and quantification of Vortioxetine and this compound in human plasma.

Experimental

Materials and Reagents
  • Vortioxetine reference standard

  • This compound internal standard[2][3]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of Vortioxetine and this compound from human plasma.

  • Allow all solutions and samples to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

The chromatographic separation is performed on a UPLC system equipped with a reversed-phase C18 column.

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[4][5]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time Approximately 3 minutes
Gradient Program 0-0.5 min (30% B), 0.5-1.5 min (30-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-30% B), 2.1-3.0 min (30% B)
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[6][7]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
MRM Transitions

The following MRM transitions are monitored for the quantification of Vortioxetine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Vortioxetine299.2150.1200
This compound307.2153.1200

Data derived from a study by Satish Ramanatham V et al. (2017).[1]

Results and Discussion

The described method provides excellent chromatographic separation of Vortioxetine and its deuterated internal standard, this compound. A typical chromatogram shows sharp, symmetrical peaks with no significant interference from endogenous plasma components. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the assay.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method based on published literature.

ParameterVortioxetineReference
Linearity Range 0.05 - 80.0 ng/mLSatish Ramanatham V et al., 2017[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mLSatish Ramanatham V et al., 2017[1]
Retention Time (Approximate) ~1.2 minBased on similar UPLC methods
Intra-day Precision (%RSD) < 15%General expectation for validated methods
Inter-day Precision (%RSD) < 15%General expectation for validated methods
Accuracy (% Bias) Within ±15%General expectation for validated methods

Experimental Workflow and Signaling Pathways

a cluster_sample_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_output Output plasma Human Plasma (100 µL) is This compound (IS) ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Supernatant Collection centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc ms Mass Spectrometry (ESI+, MRM) uplc->ms data Data Acquisition & Processing ms->data quant Quantitative Results data->quant

Caption: Experimental workflow for the UPLC-MS/MS analysis of Vortioxetine.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Vortioxetine in human plasma using this compound as an internal standard. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput bioanalytical applications. This protocol can be readily implemented in research and drug development laboratories for the accurate assessment of Vortioxetine concentrations in biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal Intensity of Vortioxetine-D8 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Vortioxetine-D8 in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

A1: this compound is a stable isotope-labeled (deuterated) version of Vortioxetine, an antidepressant drug.[1] It is commonly used as an internal standard (IS) in LC-MS assays for the quantification of Vortioxetine in biological matrices.[2][3] The use of a stable isotope-labeled IS like this compound is considered the gold standard because it has nearly identical chemical and physical properties to the analyte (Vortioxetine).[4][5][6] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process and leading to more accurate and precise results.[6][7]

Q2: What are the common causes of poor signal intensity for this compound?

A2: Poor signal intensity of this compound can stem from a variety of factors, broadly categorized as:

  • Sample Preparation Issues: Inefficient extraction, incomplete dissolution, or degradation of the internal standard.

  • Chromatographic Problems: Poor peak shape, co-elution with interfering substances, or shifts in retention time.

  • Mass Spectrometry Issues: Inefficient ionization, ion suppression from the sample matrix, incorrect mass spectrometer settings, or instrument contamination.[8]

  • Internal Standard Quality and Handling: Degradation of the this compound stock solution, improper storage, or errors in concentration.

Q3: Can the sample matrix affect the signal of this compound?

A3: Yes, the sample matrix is a significant factor that can lead to poor signal intensity, a phenomenon known as "matrix effects." Co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a weaker signal. Even with a deuterated internal standard, differential matrix effects can occur if there are slight differences in retention time between the analyte and the IS in regions of varying ion suppression.[9]

Q4: How stable is this compound and how should it be stored?

A4: this compound is generally stable, with a reported stability of at least 4 years when stored at -20°C as a solid.[3] Stock solutions of Vortioxetine have been found to be stable for 8 days at 2–8 °C.[2] It is crucial to follow the manufacturer's storage recommendations to prevent degradation, which would lead to a decreased signal. Vortioxetine itself is susceptible to degradation under oxidative and photolytic conditions.[10][11]

Troubleshooting Guides

Guide 1: Investigating Sample Preparation Issues

This guide will walk you through troubleshooting steps if you suspect the issue lies within your sample preparation protocol.

dot

SamplePrep_Troubleshooting cluster_prep Sample Preparation Workflow cluster_solutions Potential Solutions Start Poor this compound Signal Check_IS_Addition Verify IS Concentration and Addition Step Start->Check_IS_Addition Check_Extraction Evaluate Extraction Efficiency Check_IS_Addition->Check_Extraction Solution_IS Prepare fresh IS stock solution. Ensure accurate pipetting. Check_IS_Addition->Solution_IS Check_Solubility Assess Final Sample Solubility Check_Extraction->Check_Solubility Solution_Extraction Optimize extraction method (e.g., SPE, LLE). Check pH of solutions. Check_Extraction->Solution_Extraction Outcome Signal Improved? Check_Solubility->Outcome Solution_Solubility Change reconstitution solvent. Ensure complete vortexing/sonication. Check_Solubility->Solution_Solubility End Problem Resolved Outcome->End Yes Continue_Troubleshooting Move to LC & MS Troubleshooting Outcome->Continue_Troubleshooting No

Caption: Troubleshooting workflow for sample preparation issues.

Step Action Rationale
1. Verify Internal Standard (IS) Addition Prepare a fresh stock solution of this compound.[3] Double-check the concentration and the volume added to each sample. Ensure thorough mixing after addition.[4]An incorrect concentration or inconsistent addition of the IS is a primary cause of signal variability.[4] Degradation of the stock solution can also lead to a weaker signal.
2. Evaluate Extraction Efficiency Compare the signal of this compound in an extracted sample to a non-extracted standard of the same concentration. Consider optimizing the extraction method (e.g., Solid-Phase Extraction [SPE], Liquid-Liquid Extraction [LLE]).Low recovery during extraction will directly result in a lower signal intensity. The choice of extraction method can significantly impact recovery.[2][12]
3. Assess Final Sample Solubility Ensure the dried extract is completely redissolved in the reconstitution solvent. Vortioxetine is sparingly soluble in aqueous buffers.[13] Consider changing the composition of the reconstitution solvent to better match the initial mobile phase conditions.Incomplete dissolution will lead to a lower concentration of the analyte being injected into the LC-MS system.
4. Check for Degradation Review the sample handling and storage conditions. Vortioxetine is known to be susceptible to oxidative and photolytic degradation.[10][11]Degradation of this compound during sample processing will reduce its concentration and, consequently, its signal intensity.
Guide 2: Optimizing LC and MS Parameters

If sample preparation is ruled out, the next step is to investigate the liquid chromatography and mass spectrometry conditions.

dot

LCMS_Troubleshooting cluster_lcms LC-MS Workflow cluster_solutions_lcms Potential Solutions Start Poor this compound Signal Check_Peak_Shape Examine Peak Shape and Retention Time Start->Check_Peak_Shape Optimize_Source Optimize MS Source Parameters Check_Peak_Shape->Optimize_Source Solution_Peak Check for column degradation. Optimize mobile phase. Check_Peak_Shape->Solution_Peak Check_Ion_Suppression Investigate Ion Suppression Optimize_Source->Check_Ion_Suppression Solution_Source Adjust gas flows, temperature, and capillary voltage. Optimize_Source->Solution_Source Outcome Signal Improved? Check_Ion_Suppression->Outcome Solution_Ion_Suppression Improve sample cleanup. Modify chromatography to separate from interfering matrix components. Check_Ion_Suppression->Solution_Ion_Suppression End Problem Resolved Outcome->End Yes Consult_Expert Consult Instrument Specialist Outcome->Consult_Expert No

Caption: Troubleshooting workflow for LC-MS parameters.

Parameter Action Rationale
Chromatography Check Peak Shape and Retention Time: Inspect the chromatogram for peak broadening, splitting, or tailing.[8] Ensure the retention time is consistent. Deuterated standards can sometimes elute slightly earlier than the unlabeled analyte.[14]Poor chromatography can lead to a lower peak height and thus lower apparent intensity. A shift in retention time could indicate a problem with the column or mobile phase.
Mobile Phase Optimization: Ensure the mobile phase is correctly prepared and degassed. Consider adjusting the mobile phase composition, such as the organic solvent ratio or the pH of the aqueous phase.[15]The mobile phase composition can significantly affect ionization efficiency and chromatographic separation.
Mass Spectrometry Source Parameter Optimization: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and temperature.[16]Inefficient ionization is a direct cause of poor signal intensity.[8] Optimal source conditions are crucial for maximizing the generation of ions.
Investigate Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.This will reveal if co-eluting matrix components are suppressing the this compound signal.[17] If suppression is observed, improving sample cleanup or modifying the chromatographic method to separate this compound from the interfering components is necessary.
Check for Contamination: A dirty ion source can lead to a general decrease in signal intensity.[8] Follow the manufacturer's protocol for cleaning the ion source.Contamination can build up over time and adversely affect instrument performance.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol based on a published method for Vortioxetine analysis.[2]

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 25 µL of 100 ng/mL) to each sample, calibrator, and quality control sample.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., C8) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Vortioxetine and this compound with a suitable elution solvent (e.g., methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Injection: Inject a portion of the reconstituted sample into the LC-MS system.

Quantitative Data Summary

The following table summarizes typical concentration ranges and recovery data for Vortioxetine analysis from published literature.

Parameter Vortioxetine This compound (IS) Reference
Linearity Range (Human Plasma) 0.05 - 80.0 ng/mLFixed Concentration[2]
Linearity Range (Human Plasma) 0.2 - 100 ng/mLNot Specified[12]
Recovery (LQC, MQC, HQC) 85-95%~90%[2]
Extraction Recovery > 80%Not Specified[12]

Note: LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control. The concentration of the internal standard is typically held constant across all samples.

This technical support guide provides a structured approach to troubleshooting poor signal intensity of this compound. By systematically working through these steps, researchers can effectively identify and resolve the root cause of the issue, leading to more reliable and accurate LC-MS data.

References

resolving co-elution issues between Vortioxetine and its deuterated standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues between Vortioxetine and its deuterated standard during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of Vortioxetine and its deuterated internal standard?

A1: Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. When Vortioxetine and its deuterated internal standard co-elute, it can interfere with accurate quantification. Although mass spectrometry can distinguish between the two based on their mass-to-charge ratio, severe co-elution can lead to ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other. This can compromise the accuracy and precision of the analytical method.[1][2]

Q2: Why does my deuterated Vortioxetine standard elute at a slightly different time than Vortioxetine?

A2: This phenomenon is known as the Chromatographic Isotope Effect (CIE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and interaction with the stationary phase.[5]

Q3: Can I use a different isotopically labeled internal standard to avoid this issue?

A3: Yes. Using internal standards labeled with heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can often eliminate the chromatographic isotope effect observed with deuterium labeling.[6] These isotopes have a negligible effect on the physicochemical properties of the molecule, resulting in identical retention times to the unlabeled analyte.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving co-elution issues between Vortioxetine and its deuterated standard.

Initial Assessment

Before making significant changes to your method, confirm the co-elution is indeed the source of analytical variability.

  • Symptom: Inconsistent peak area ratios between the analyte and the internal standard across a batch of samples.

  • Action: Overlay the chromatograms of the analyte and the internal standard. A noticeable shift in retention time, even if small, can indicate a problem.

Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting and resolving co-elution.

CoElution_Troubleshooting start Start: Co-elution Identified step1 Step 1: Modify Gradient Program start->step1 end Resolution Achieved step1->end Successful Separation no_resolution1 Issue Persists step1->no_resolution1 Partial or No Improvement step2 Step 2: Adjust Mobile Phase Composition step2->end Successful Separation no_resolution2 Issue Persists step2->no_resolution2 Partial or No Improvement step3 Step 3: Evaluate Alternative Stationary Phases step3->end Successful Separation no_resolution3 Issue Persists step3->no_resolution3 Partial or No Improvement step4 Step 4: Consider a Lower Resolution Column step4->end no_resolution1->step2 no_resolution2->step3 no_resolution3->step4

Caption: A workflow for troubleshooting co-elution issues.

Detailed Troubleshooting Steps

Optimizing the elution gradient is often the simplest and quickest way to improve separation.[7][8][9]

  • Strategy 1: Shallow the Gradient: Decrease the rate of change in the organic mobile phase composition around the elution time of the analytes. This provides more time for the two compounds to interact differently with the stationary phase, potentially leading to better separation.

  • Strategy 2: Introduce an Isocratic Hold: Incorporate a brief isocratic hold in the gradient at a mobile phase composition just before the elution of Vortioxetine. This can enhance the resolution between closely eluting peaks.

Altering the mobile phase can change the selectivity of the separation.[10]

  • Strategy 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.

  • Strategy 2: Adjust the pH: Vortioxetine is a basic compound.[11][12] Modifying the pH of the aqueous portion of the mobile phase can change its degree of ionization and, consequently, its retention behavior. Experiment with small pH adjustments within the stable range of your column.[13]

  • Strategy 3: Additives: The use of additives like formic acid, acetic acid, or ammonium formate can improve peak shape and may influence selectivity.

If mobile phase optimization is insufficient, changing the column chemistry may be necessary.[14][15]

  • Strategy 1: Different C18 Chemistries: Not all C18 columns are the same. A C18 column from a different manufacturer or with a different bonding technology (e.g., end-capped vs. non-end-capped) can offer different selectivity.

  • Strategy 2: Phenyl-Hexyl or Biphenyl Phases: These stationary phases provide different retention mechanisms, including π-π interactions, which can be effective for separating aromatic compounds like Vortioxetine.[16]

  • Strategy 3: Chiral Stationary Phases: While not a standard approach for this problem, in some complex cases, a chiral stationary phase might offer unique selectivity for structurally similar compounds.[17][18]

In some cases, achieving baseline separation of the deuterated standard is not necessary and can even be counterproductive if it leads to differential matrix effects.[19] A column with slightly lower resolving power might cause the peaks to merge, ensuring that both compounds experience the same matrix effects, which are then corrected for by the internal standard.[19]

Experimental Protocols

The following are example HPLC/UPLC method parameters that can be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method Parameters for Vortioxetine Analysis
ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[20]Phenyl-Hexyl (e.g., 4.6 x 100 mm, 3.5 µm)C8 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5[21]0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20-80% B over 10 min30-70% B over 15 min25-85% B over 12 min
Flow Rate 1.0 mL/min[20]0.8 mL/min[22]1.2 mL/min
Column Temp. 30°C[20]35°C40°C
Detection UV at 226 nm or MS/MS[23]UV at 260 nm or MS/MS[20]UV at 227 nm or MS/MS
Injection Vol. 10 µL5 µL15 µL
Table 2: Example UPLC-MS/MS Method Parameters
ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 3 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection Tandem Mass Spectrometry (Positive ESI)
Vortioxetine MRM To be optimized based on instrument
Deuterated Vortioxetine MRM To be optimized based on instrument

Note: The specific MRM transitions for Vortioxetine and its deuterated standard need to be determined empirically on your mass spectrometer.

Logical Relationships in Method Development

The following diagram illustrates the logical relationships between different chromatographic parameters and their effect on the separation.

Method_Development_Logic goal Goal: Resolve Vortioxetine and Deuterated Standard param1 Mobile Phase Composition goal->param1 param2 Stationary Phase Chemistry goal->param2 param3 Gradient Profile goal->param3 param4 Temperature goal->param4 sub_param1a Organic Modifier (ACN vs. MeOH) param1->sub_param1a sub_param1b pH param1->sub_param1b sub_param1c Additives param1->sub_param1c sub_param2a C18, C8 param2->sub_param2a sub_param2b Phenyl, Biphenyl param2->sub_param2b sub_param3a Gradient Slope param3->sub_param3a sub_param3b Isocratic Hold param3->sub_param3b

Caption: Key parameters influencing chromatographic separation.

References

optimizing extraction recovery of Vortioxetine-D8 from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the extraction recovery of Vortioxetine-D8 from biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in bioanalysis?

A1: this compound is a deuterium-labeled analog of Vortioxetine. It is commonly used as an internal standard (IS) in analytical and pharmacokinetic research.[1] Using a stable isotope-labeled internal standard like this compound is crucial because it has nearly identical chemical and physical properties to the analyte (Vortioxetine) but a different mass. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects, which significantly improves the accuracy and precision of quantification by LC-MS/MS.[2]

Q2: What are the common methods for extracting this compound from biological samples?

A2: The most common extraction techniques for Vortioxetine and its deuterated internal standard from biological matrices such as plasma, serum, urine, and saliva include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins, after which the supernatant containing the analyte is collected.[3][4]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is isolated from the sample matrix by passing it through a solid sorbent, followed by elution with an appropriate solvent.[6][7]

Q3: What is a typical extraction recovery for Vortioxetine?

A3: Extraction recovery can vary depending on the method and the biological matrix. However, well-optimized methods can achieve high recovery rates. For example, methods using protein precipitation have reported recoveries in the range of 78.3-88.4%.[8] Other studies have achieved recoveries greater than 80% for Vortioxetine and its metabolites.[8][9] One study reported varying recoveries for Vortioxetine from different matrices using SPE, with over 90% from serum and over 80% from saliva and urine.

Q4: What are the primary causes of low recovery for an internal standard like this compound?

A4: Low recovery of an internal standard can stem from multiple factors throughout the bioanalytical process.[10] Key causes include:

  • Incomplete Extraction: The chosen solvent may not be optimal for the analyte's polarity, or the extraction time may be insufficient.[11]

  • Analyte Degradation: Vortioxetine can be susceptible to degradation under certain conditions, such as exposure to light (photolysis) or oxidative stress.[12][13]

  • Adsorption: The analyte can be lost due to adsorption to container surfaces (e.g., plastic tubes) or the solid-phase extraction plate.[2]

  • Matrix Effects: Components in the biological matrix can interfere with the extraction process or suppress the analyte's signal during LC-MS/MS analysis.[14]

  • Procedural Errors: Inconsistent handling, incorrect pH adjustment, or issues with the internal standard spiking solution can all lead to variability and low recovery.[15]

Q5: How can matrix effects be identified and mitigated?

A5: Matrix effect is the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix. It can be assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a pure solution.[7] To mitigate matrix effects:

  • Improve Sample Cleanup: Employ a more selective extraction method like SPE to remove interfering matrix components.[6]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from matrix interferences.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is ideal for compensating for matrix effects as it co-elutes with the analyte and is affected similarly.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[11]

Data on Vortioxetine Extraction Recovery

The following table summarizes extraction recovery data for Vortioxetine from various biological samples using Solid-Phase Extraction (SPE).

Biological MatrixRecovery (%)Extraction Efficiency (%)Matrix Effect (%)
Human Serum 92.3488.7696.12
Saliva 84.1581.1396.41
Urine 88.5285.3496.41

Data adapted from a study on Vortioxetine extraction using an optimized SPE method.[6][16]

Troubleshooting Guide for Low Extraction Recovery

This guide addresses common issues encountered during the extraction of this compound.

Problem: Consistently Low Recovery of this compound

  • Possible Cause 1: Suboptimal Extraction Solvent/pH

    • Solution: The polarity of the extraction solvent may not be suitable for Vortioxetine. For LLE, adjust the pH of the aqueous phase to ensure Vortioxetine is in a non-ionized state to favor partitioning into the organic solvent. For SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent.[11]

  • Possible Cause 2: Analyte Degradation

    • Solution: Vortioxetine is known to be sensitive to oxidative and photolytic conditions.[12] Protect samples from light, work quickly, and consider adding antioxidants or performing extractions under chilled conditions to minimize degradation.[11][15]

  • Possible Cause 3: Incomplete Elution from SPE Sorbent

    • Solution: The elution solvent may be too weak. Increase the percentage of the stronger solvent (e.g., methanol or acetonitrile) or add a modifier (e.g., a small amount of acid or base) to the elution solvent to improve the recovery of this compound.

Problem: Inconsistent or Variable Recovery

  • Possible Cause 1: Procedural Inconsistency

    • Solution: Ensure precise and consistent execution of all steps, including pipetting volumes of the internal standard and extraction solvents, vortexing times, and evaporation steps. Anomalous IS responses can often be traced to human error.[2][15]

  • Possible Cause 2: pH Variability

    • Solution: Inconsistent pH across samples can lead to significant variability in LLE and SPE methods. Prepare fresh buffers and verify the pH of the sample mixture before proceeding with the extraction.

  • Possible Cause 3: Instability in Processed Sample

    • Solution: Analytes may not be stable in the final reconstitution solvent. Analyze samples as soon as possible after preparation. Perform stability tests to ensure the analyte is stable throughout the analytical run.[12]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_consistent Consistently Low Recovery cluster_erratic Erratic / Inconsistent Recovery start Low or Variable Recovery Observed check_is Check IS Response: Consistent or Erratic? start->check_is check_method Review Extraction Method check_is->check_method Consistent check_procedure Review Sample Handling Procedure check_is->check_procedure Erratic optimize_solvent Optimize Solvent Polarity & pH check_method->optimize_solvent check_stability Investigate Analyte Degradation (Light/Oxidation) check_method->check_stability check_elution Ensure Complete Elution (SPE) check_method->check_elution verify_pipetting Verify Pipetting Accuracy (IS & Solvents) check_procedure->verify_pipetting verify_ph Ensure Consistent pH Across Samples check_procedure->verify_ph check_post_stability Check Post-Processing Stability check_procedure->check_post_stability

Caption: Troubleshooting logic for addressing low or variable extraction recovery.

Experimental Protocols

Below are detailed methodologies for common extraction procedures for this compound from plasma or serum.

Protein Precipitation (PPT) Protocol

This method is fast and effective for a variety of sample matrices. Acetonitrile is a commonly used precipitating agent.[3][4]

PPT_Workflow start Start: 100 µL Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is add_precipitant Add 300 µL cold Acetonitrile to precipitate proteins add_is->add_precipitant vortex Vortex vigorously for 1 minute add_precipitant->vortex centrifuge Centrifuge at >10,000 x g for 10 minutes vortex->centrifuge collect_supernatant Transfer supernatant to a clean tube for analysis centrifuge->collect_supernatant analysis Inject into LC-MS/MS System collect_supernatant->analysis

Caption: Workflow for this compound extraction using Protein Precipitation.

Methodology:

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Spike the sample with the working solution of this compound internal standard.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).

Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

LLE_Workflow start Start: 200 µL Biological Sample add_is Add this compound IS start->add_is adjust_ph Adjust pH to 8-9 (e.g., with Ammonium Hydroxide) add_is->adjust_ph add_solvent Add 1 mL Organic Solvent (e.g., Methylene Chloride or Ethyl Acetate) adjust_ph->add_solvent vortex Vortex for 2 minutes to mix phases add_solvent->vortex centrifuge Centrifuge to separate layers vortex->centrifuge collect_organic Transfer the organic layer to a clean tube centrifuge->collect_organic evaporate Evaporate to dryness under Nitrogen collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS System reconstitute->analysis

Caption: Workflow for this compound extraction using Liquid-Liquid Extraction.

Methodology:

  • Pipette 200 µL of the biological sample into a suitable tube.

  • Add the this compound internal standard.

  • Adjust the sample pH to between 8 and 9 using a suitable base (e.g., ammonium hydroxide solution) to neutralize the charge on Vortioxetine.[5]

  • Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., methylene chloride or ethyl acetate).

  • Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge for 5-10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that can produce very clean extracts, minimizing matrix effects.

SPE_Workflow start Start: Condition SPE Cartridge (e.g., with Methanol then Water) load_sample Load Pre-treated Sample (Sample + IS, diluted/pH adjusted) start->load_sample wash_cartridge Wash Cartridge to Remove Interferences (e.g., with 5% Methanol in Water) load_sample->wash_cartridge elute_analyte Elute this compound (e.g., with Methanol/Acetic Acid 98:2) wash_cartridge->elute_analyte process_eluate Evaporate Eluate & Reconstitute in Mobile Phase elute_analyte->process_eluate analysis Inject into LC-MS/MS System process_eluate->analysis

Caption: Workflow for this compound extraction using Solid-Phase Extraction.

Methodology:

  • Condition: Condition a suitable SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Load: Pre-treat the biological sample (e.g., 200 µL of plasma) by adding the this compound IS and diluting with a buffer to ensure optimal binding pH. Load this mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences while retaining the analyte.

  • Elute: Elute the this compound and the analyte from the cartridge using a strong organic solvent. A common elution solvent is a mixture of methanol and acetic acid (e.g., 98:2 v/v).[7]

  • Process: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

References

Technical Support Center: Managing Ion Suppression with Vortioxetine-D8 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing ion suppression effects in Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of Vortioxetine, utilizing Vortioxetine-D8 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and reliable quantitative results.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Vortioxetine that may be related to ion suppression.

Problem Potential Cause Recommended Solution
Low Vortioxetine Signal Intensity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts, proteins) are interfering with the ionization of Vortioxetine in the ESI source.[1][2][3]1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) instead of protein precipitation to remove a wider range of interfering matrix components.[4] 2. Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate Vortioxetine from the ion-suppressing region of the chromatogram.[5] 3. Reduce Flow Rate: Lowering the flow rate into the mass spectrometer can sometimes reduce the impact of ion suppression.[6] 4. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.
Poor Reproducibility (High %RSD) Variable Ion Suppression: Inconsistent matrix effects across different samples or batches are leading to fluctuations in signal intensity.[2][4]1. Utilize this compound Internal Standard: Ensure consistent addition of this compound to all samples, calibrators, and quality controls. As a stable isotope-labeled internal standard, it co-elutes with Vortioxetine and experiences similar ion suppression, allowing for accurate correction.[7][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the study samples to mimic the matrix effect.
Inaccurate Quantification Inadequate Compensation by Internal Standard: The internal standard may not be perfectly co-eluting with the analyte, or the concentration of the internal standard may be inappropriate.1. Verify Co-elution: Overlay the chromatograms of Vortioxetine and this compound to confirm they have identical retention times. 2. Optimize Internal Standard Concentration: The concentration of this compound should be high enough to provide a stable signal but not so high as to cause detector saturation or its own ion suppression effects.
Sudden Drop in Signal During a Run Matrix Effect from a Specific Sample Component: A strongly suppressing compound may be eluting at the same time as Vortioxetine in a particular sample.1. Post-Column Infusion Experiment: Perform a post-column infusion of a standard solution of Vortioxetine while injecting a blank matrix extract. A dip in the baseline signal will indicate the retention time of ion-suppressing components.[5][9] 2. Modify Chromatography: Once the suppressing region is identified, alter the chromatographic method to shift the elution of Vortioxetine away from this region.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS?

A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte (Vortioxetine) is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] In ESI, a finite number of charges are available on the surface of the sprayed droplets. When matrix components with higher concentrations or greater surface activity are present, they can outcompete the analyte for these charges, leading to a decreased signal for the analyte and compromising the accuracy, precision, and sensitivity of the analysis.[3]

Q2: How does this compound help in managing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Vortioxetine.[7][8] This means it has the same chemical structure and physicochemical properties as Vortioxetine, but with eight deuterium atoms replacing hydrogen atoms, making it heavier. Because it is chemically identical, it behaves identically during sample preparation and chromatographic separation, and it experiences the same degree of ion suppression as the unlabeled Vortioxetine.[7] By adding a known amount of this compound to every sample, the ratio of the analyte signal to the internal standard signal can be used for quantification, effectively canceling out the variability caused by ion suppression.

Q3: How can I quantitatively assess the matrix effect for my Vortioxetine assay?

A3: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (matrix present) to the peak area of the analyte in a neat solution (no matrix).

The formula is: Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. This should be evaluated using at least six different lots of the biological matrix.[7]

Q4: What are the typical sources of ion suppression in bioanalytical methods?

A4: Common sources of ion suppression in bioanalysis include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.

  • Salts and Buffers: Non-volatile salts from buffers used in sample collection or preparation can crystallize on the ESI probe and reduce signal.[9]

  • Proteins and Peptides: Remnants from incomplete protein precipitation can interfere with ionization.

  • Dosing Vehicles and Co-administered Drugs: Excipients from drug formulations or other medications taken by the subject can co-elute and cause suppression.

Q5: Besides using this compound, what other strategies can I employ to minimize ion suppression?

A5: Several strategies can be used in conjunction with a SIL-IS:

  • Improved Sample Preparation: Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.[4]

  • Optimized Chromatography: Developing a robust chromatographic method that separates the analyte from the bulk of the matrix components is crucial. Ultra-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce the likelihood of co-elution with suppressing agents.

  • Lowering the ESI Flow Rate: Reducing the flow rate can lead to smaller, more highly charged droplets that are more tolerant to non-volatile salts and other interferences.[6]

  • Switching Ionization Source: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) can be considered as it is generally less susceptible to ion suppression.[10]

Quantitative Data Summary

The following table summarizes representative data on matrix effect and recovery for Vortioxetine from published literature. Note that specific values can vary significantly depending on the exact experimental conditions.

AnalyteInternal StandardMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
VortioxetineDuloxetineRat PlasmaProtein Precipitation87.8 - 99.280.8 - 92.8[11][12]
VortioxetineCarbamazepineRat PlasmaProtein PrecipitationNot explicitly quantified, but stated as "no notable matrix effect"78.3 - 88.4[13]
Vortioxetine & Metabolites-Human PlasmaOne-step extraction plateStated as "no significant matrix effects"> 80[14][15]
VortioxetineThis compoundHuman SerumSolid-Phase ExtractionEvaluated with 6 lots of plasma, met FDA acceptance criteriaNot specified[7]

Experimental Protocols

Quantification of Matrix Effect using Post-Extraction Spike Method

This protocol describes how to quantitatively assess ion suppression for Vortioxetine.

  • Prepare a Neat Solution: Prepare a solution of Vortioxetine and this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).

  • Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method (e.g., protein precipitation or SPE).

  • Spike Matrix Extracts: After extraction, spike the blank matrix extracts with the same concentration of Vortioxetine and this compound as the neat solution.

  • Analyze Samples: Inject the neat solution and the spiked matrix extracts into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Mean peak area of analyte in spiked matrix extracts) / (Mean peak area of analyte in neat solution)

    • A value significantly less than 1 indicates ion suppression.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = ( (Mean analyte area in spiked matrix) / (Mean IS area in spiked matrix) ) / ( (Mean analyte area in neat solution) / (Mean IS area in neat solution) )

    • An IS-Normalized MF close to 1 demonstrates that this compound effectively compensates for the matrix effect.

Detailed LC-MS/MS Method for Vortioxetine Analysis

This is a representative, detailed protocol compiled from common practices in the literature.[11][16][17][18]

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 5 µL into the UPLC-MS/MS system.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B (linear ramp)

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B (linear ramp)

    • 2.6-3.5 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vortioxetine: m/z 299.1 -> 150.1

    • This compound: m/z 307.2 -> 153.1

  • Cone Voltage: 30 V

  • Collision Energy: 20 eV

Visualizations

Ion_Suppression_Mechanism cluster_source ESI Source cluster_detector Mass Spectrometer Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion Vortioxetine Ion [M+H]+ Droplet->Analyte_Ion Successful Ionization Matrix_Ion Matrix Ion [Interference]+ Droplet->Matrix_Ion Competitive Ionization Detector Detector Analyte_Ion->Detector Suppression_Label Ion Suppression: Matrix ions compete for charge, reducing analyte signal.

Caption: Mechanism of Ion Suppression in ESI-MS.

Troubleshooting_Workflow start Low Signal or Poor Reproducibility check_is Is this compound used correctly? start->check_is check_sample_prep Review Sample Preparation check_is->check_sample_prep Yes end_good Problem Resolved check_is->end_good No (Implement IS) check_chromatography Optimize Chromatography check_sample_prep->check_chromatography Prep OK spe Implement SPE or LLE check_sample_prep->spe Protein Precip. Ineffective gradient Adjust Gradient Profile check_chromatography->gradient Co-elution Observed end_bad Consult Instrument Specialist check_chromatography->end_bad No Improvement spe->end_good gradient->end_good

Caption: Troubleshooting workflow for ion suppression.

IS_Correction_Pathway cluster_sample Sample in Matrix Vortioxetine Vortioxetine (Analyte) ESI ESI Source (Ion Suppression Occurs) Vortioxetine->ESI Vortioxetine_D8 This compound (Internal Standard) Vortioxetine_D8->ESI MS Mass Analyzer (Detection) ESI->MS Suppressed Signals Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Result Accurate Quantification Ratio->Result Correction Applied

Caption: Ion suppression correction using this compound.

References

improving peak shape and symmetry for Vortioxetine-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Vortioxetine-D8, focusing on improving peak shape and symmetry.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape for this compound, a basic compound, in reversed-phase HPLC is often due to several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the analyte and the stationary phase.[3][4] If the pH is not optimized, it can lead to inconsistent retention and poor peak shape.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak fronting or tailing.

  • System Dead Volume: Excessive tubing length or improper connections can cause peak broadening and distortion.

  • Contamination: A dirty guard column or analytical column can lead to split or tailing peaks.

Q2: How does the chromatographic behavior of this compound differ from unlabeled Vortioxetine?

Deuterated internal standards like this compound are designed to have nearly identical chemical properties to their unlabeled counterparts. However, slight differences in chromatographic behavior can occur. Due to the isotope effect, deuterated compounds may elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography. This can be more pronounced with a higher degree of deuteration. While often negligible, this can be critical in methods requiring co-elution for accurate quantification.

Q3: What are the recommended starting conditions for a robust LC-MS/MS method for this compound?

Based on published methods, a good starting point for developing a robust LC-MS/MS method for this compound would be:

  • Column: A C18 or a Polar-RP column.[5][6]

  • Mobile Phase: A gradient elution with acetonitrile or methanol as the organic modifier and an aqueous mobile phase containing an additive to control pH and minimize silanol interactions. Common additives include formic acid (0.1%) or an acetate buffer (pH 3.5-4.5).[6][7][8]

  • Internal Standard: this compound is a suitable internal standard for the quantification of Vortioxetine.[9]

  • Detection: Electrospray ionization in positive mode (ESI+) is typically used for the mass spectrometric detection of Vortioxetine and its deuterated analog.[5][9]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound. The following guide provides a systematic approach to troubleshooting and resolving this problem.

Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No check_all_peaks->no_all_peaks physical_problem Suspect Physical Problem in the System yes_all_peaks->physical_problem chemical_problem Suspect Chemical Interactions no_all_peaks->chemical_problem check_connections Check for dead volume (fittings, tubing) physical_problem->check_connections check_column Inspect guard/analytical column for contamination/voids check_connections->check_column solution_physical Clean/replace components, use proper fittings check_column->solution_physical check_ph Is mobile phase pH appropriate? (Recommended: acidic, pH 3-4) chemical_problem->check_ph ph_ok Yes check_ph->ph_ok ph_not_ok No check_ph->ph_not_ok add_modifier Add a mobile phase modifier (e.g., TEA, DEA) ph_ok->add_modifier adjust_ph Adjust mobile phase pH ph_not_ok->adjust_ph modifier_effect Evaluate effect on peak shape adjust_ph->modifier_effect add_modifier->modifier_effect check_overload Is sample concentration too high? modifier_effect->check_overload solution_chemical Optimized mobile phase overload_yes Yes check_overload->overload_yes overload_no No check_overload->overload_no dilute_sample Dilute sample and reinject overload_yes->dilute_sample overload_no->solution_chemical dilute_sample->solution_chemical

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Quantitative Impact of Mobile Phase Additives on Peak Symmetry

The addition of a mobile phase modifier can significantly improve the peak shape of basic compounds. Below is a table illustrating the expected effect of adding an amine modifier like Triethylamine (TEA) to the mobile phase.

ConditionTailing Factor (Tf) for VortioxetineTailing Factor (Tf) for this compoundPeak Asymmetry (As) for VortioxetinePeak Asymmetry (As) for this compound
Mobile Phase without Additive> 1.5> 1.5> 1.2> 1.2
Mobile Phase with 0.1% TEA1.0 - 1.21.0 - 1.20.9 - 1.10.9 - 1.1

Note: These are representative values. Actual results may vary depending on the specific column and chromatographic conditions.

Adding a competing base like TEA to the mobile phase helps to mask the active silanol sites on the stationary phase, reducing their interaction with the basic this compound molecule and resulting in a more symmetrical peak.[2][10]

Issue 2: Poor Resolution Between Vortioxetine and this compound

While generally co-eluting, suboptimal conditions can lead to partial or complete separation of Vortioxetine and its deuterated internal standard, which can compromise the accuracy of quantification.

Troubleshooting Workflow for Poor Resolution

PoorResolutionTroubleshooting start Poor Resolution between Vortioxetine and this compound check_gradient Is the gradient slope too shallow? start->check_gradient yes_shallow Yes check_gradient->yes_shallow no_shallow No check_gradient->no_shallow increase_gradient Increase gradient steepness yes_shallow->increase_gradient check_organic Evaluate organic modifier (ACN vs. MeOH) no_shallow->check_organic solution Achieved Co-elution or Baseline Resolution increase_gradient->solution change_organic Switch organic modifier check_organic->change_organic check_column Is the column providing sufficient retention? check_organic->check_column change_organic->solution column_no No check_column->column_no column_yes Yes check_column->column_yes change_column Consider a different stationary phase (e.g., Polar-RP) column_no->change_column column_yes->solution change_column->solution

Caption: Troubleshooting workflow for improving the resolution between Vortioxetine and this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a solid-phase extraction (SPE) method for the extraction of Vortioxetine and this compound from human plasma.[9]

  • Spiking: To 950 µL of control human plasma, add 50 µL of the working standard solution of Vortioxetine and 50 µL of the this compound internal standard working solution.

  • Vortex: Vortex the mixture for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for the LC-MS/MS analysis of Vortioxetine and this compound.[5][9]

Chromatographic Conditions

ParameterValue
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
MRM Transition (Vortioxetine) m/z 299.2 → 150.1[9]
MRM Transition (this compound) m/z 307.2 → 153.1[9]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Experimental Workflow

ExperimentalWorkflow sample_prep Sample Preparation (SPE) lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound.

References

Technical Support Center: Vortioxetine-D8 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Vortioxetine-D8 in processed samples.

FAQs: Understanding this compound Instability

Q1: What is this compound and why is it used in our experiments?

This compound is a stable isotope-labeled version of Vortioxetine, where eight hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte (Vortioxetine), meaning it behaves similarly during sample extraction, chromatography, and ionization.[1] This allows for accurate correction of variations that can occur during the analytical process, leading to more precise and reliable quantification of Vortioxetine in biological matrices.[2][3]

Q2: What are the primary causes of instability for deuterated internal standards like this compound?

Instability of deuterated internal standards can arise from several factors:

  • Chemical Degradation: The molecule itself can degrade due to environmental factors. For Vortioxetine, the primary degradation pathways are oxidation and photolysis (degradation due to light exposure).[4][5][6] It is highly probable that this compound is susceptible to the same degradation mechanisms.

  • Back-Exchange of Deuterium: Deuterium atoms can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix. This is more likely to occur in acidic or basic conditions and in the presence of moisture.[2][3]

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement. While not strictly an instability of the molecule itself, it manifests as a change in signal intensity.

  • Improper Storage and Handling: Exposure to light, elevated temperatures, and moisture can contribute to the degradation of the compound.[7]

Q3: Are there known degradation products of Vortioxetine that might also be relevant for this compound?

Yes, forced degradation studies on Vortioxetine have identified several degradation products, primarily formed under oxidative and photolytic stress.[4][5][8] The most common reaction is oxidation, which can occur at the thioether group and the piperazine ring.[5] Given the structural similarity, it is expected that this compound would form analogous deuterated degradation products under similar conditions.

Troubleshooting Guide

This guide addresses common issues observed when using this compound as an internal standard.

Issue 1: Decreasing this compound signal over time in processed samples.

Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Minimize exposure to air: Prepare samples promptly and consider using amber vials to reduce air exposure. 2. Use of antioxidants: Evaluate the addition of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene - BHT) to the sample or reconstitution solvent. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with the analysis. 3. Inert atmosphere: For highly sensitive samples, consider processing under an inert nitrogen atmosphere.
Photodegradation 1. Protect from light: Use amber autosampler vials and cover the autosampler tray to minimize light exposure.[5][6] 2. Work in low-light conditions: Prepare samples in a dimly lit environment.
Adsorption to container surfaces 1. Use appropriate vials: Test different types of autosampler vials (e.g., polypropylene, silanized glass) to minimize non-specific binding. 2. Modify solvent composition: Adjust the composition of the reconstitution solvent (e.g., by increasing the organic content) to reduce adsorption.

Issue 2: High variability in this compound signal across a batch of samples.

Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Improve sample cleanup: Optimize the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to more effectively remove interfering matrix components. 2. Chromatographic separation: Modify the LC gradient to better separate this compound from co-eluting matrix components that may be causing ion suppression or enhancement.[9]
Inaccurate Pipetting 1. Verify pipette calibration: Ensure all pipettes used for adding the internal standard are properly calibrated. 2. Review pipetting technique: Ensure consistent and proper pipetting technique is used for all samples.
pH-dependent Instability 1. Control sample pH: Ensure the final pH of the processed samples is consistent and in a range where this compound is stable. Vortioxetine is stable in acidic, neutral, and basic hydrolytic conditions, but extreme pH values in combination with other factors could potentially contribute to degradation.[4]

Issue 3: Presence of an interfering peak at the mass transition of Vortioxetine.

Potential Cause Troubleshooting Steps
Back-exchange of Deuterium 1. Avoid harsh pH conditions: If possible, neutralize the sample pH after any acidic or basic extraction steps. 2. Minimize water content: Use dry solvents and minimize the exposure of the internal standard stock solution and processed samples to moisture. Consider preparing standards in a non-aqueous solvent if compatible with the analytical method.[2]
Isotopic Contribution from Vortioxetine 1. Check for high concentrations of Vortioxetine: In samples with very high concentrations of the unlabeled drug, the natural isotope contribution (M+8) could potentially interfere with the this compound signal.[10] Dilute the sample if necessary.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Processed Samples

This protocol is designed to evaluate the stability of this compound in the final processed sample matrix under typical autosampler conditions.

Methodology:

  • Sample Preparation:

    • Pool a batch of blank matrix (e.g., plasma, urine).

    • Process the blank matrix using your established extraction procedure.

    • Spike the processed blank matrix with this compound at the concentration used in your analytical method.

  • Incubation Conditions:

    • Store the spiked samples in the autosampler under the same conditions as a typical analytical run (e.g., 4°C, 10°C, or room temperature).

    • Protect the samples from light by using amber vials and covering the autosampler.

  • Time Points for Analysis:

    • Analyze the samples at regular intervals over a period that exceeds the expected run time of a typical batch (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Data Analysis:

    • Calculate the mean peak area of this compound at each time point.

    • Compare the mean peak area at each subsequent time point to the initial (time 0) peak area.

    • A significant and consistent decrease in peak area over time indicates instability.

Acceptance Criteria: The mean peak area at each time point should be within ±15% of the initial mean peak area.

Protocol 2: Investigating Potential for Back-Exchange

This protocol aims to determine if back-exchange of deuterium is occurring in the processed samples.

Methodology:

  • Sample Preparation:

    • Prepare two sets of processed blank matrix samples.

    • Set A: Spike with this compound only.

    • Set B: Spike with a high concentration of unlabeled Vortioxetine.

  • Incubation:

    • Store both sets of samples under the conditions being investigated (e.g., different pH values, temperatures).

  • Analysis:

    • Analyze the samples from Set A, monitoring the mass transition for unlabeled Vortioxetine. The presence of a peak indicates back-exchange.

    • Analyze the samples from Set B, monitoring the mass transition for this compound. The presence of a peak would indicate contamination, but an increase in the M+8 signal of the unlabeled Vortioxetine could also be indicative of exchange, though this is harder to quantify.

  • Data Analysis:

    • In Set A, the peak area of the back-exchanged (now unlabeled) Vortioxetine should be below the lower limit of quantification (LLOQ) of the assay.

Quantitative Data Summary

The following table summarizes data from forced degradation studies on Vortioxetine , which can serve as a proxy for the expected stability of this compound.

Stress Condition% Degradation of VortioxetineReference
Acid Hydrolysis (0.1 M HCl)9.9%[11]
Base Hydrolysis (0.1 M NaOH)Stable[4][5]
Oxidative Degradation (3% H₂O₂)8%[11]
Photolytic DegradationSignificant Degradation[4][5][6]
Thermal DegradationStable[4][5]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Instability start Instability Observed (Signal Drift or Variability) check_cause Identify Potential Cause start->check_cause oxidation Oxidative Degradation check_cause->oxidation Signal decreases over time in presence of air photodegradation Photodegradation check_cause->photodegradation Signal decreases with light exposure back_exchange Back-Exchange check_cause->back_exchange Interfering peak at Vortioxetine mass matrix_effects Matrix Effects check_cause->matrix_effects High signal variability between samples solution_oxidation Implement Solutions: - Use Antioxidants - Inert Atmosphere oxidation->solution_oxidation solution_photo Implement Solutions: - Use Amber Vials - Protect from Light photodegradation->solution_photo solution_exchange Implement Solutions: - Control pH - Use Dry Solvents back_exchange->solution_exchange solution_matrix Implement Solutions: - Improve Sample Cleanup - Optimize Chromatography matrix_effects->solution_matrix end Stability Achieved solution_oxidation->end solution_photo->end solution_exchange->end solution_matrix->end

Caption: Troubleshooting workflow for addressing this compound instability.

G cluster_stability_protocol Experimental Workflow for Stability Assessment prep Prepare Spiked Processed Blank Matrix incubate Incubate in Autosampler (e.g., 4°C, protected from light) prep->incubate analyze Analyze at Time Points (0, 4, 8, 12, 24, 48h) incubate->analyze data Calculate Mean Peak Area and Compare to Time 0 analyze->data result Determine Stability (within ±15% of initial) data->result

Caption: Workflow for assessing the stability of this compound in processed samples.

References

minimizing carryover of Vortioxetine-D8 in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing carryover of Vortioxetine-D8 in autosamplers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of carryover for this compound in a bioanalytical method?

A1: While specific limits can vary by regulatory guidance, a common target for carryover in bioanalytical LC-MS/MS methods is that the response in a blank injection immediately following a high concentration standard should be less than 20% of the response of the lower limit of quantitation (LLOQ).[1] For highly sensitive assays, a more stringent limit of <0.1% of the analyte signal in blank injections may be desirable.[2]

Q2: What are the primary causes of autosampler carryover for a compound like this compound?

A2: The primary causes of carryover are typically related to the adsorption of the analyte onto surfaces within the flow path. For this compound, this can be attributed to:

  • Insufficient Needle Washing: Residual sample adhering to the exterior and interior of the autosampler needle.[2]

  • Inappropriate Wash Solvent: The rinse solvent may not be strong enough to fully solubilize and remove this compound from the system components.[2]

  • Adsorption to Hardware: Vortioxetine, being a basic compound, can exhibit ionic and hydrophobic interactions with metallic and polymeric components of the autosampler, such as the needle, sample loop, and rotor seals in the injection valve.[3]

  • Contaminated System Components: Worn or dirty rotor seals and contaminated needle seats can trap and later release the analyte.[1][3]

Q3: Can the choice of injection solvent affect carryover?

A3: Yes, the injection solvent plays a crucial role. If this compound has poor solubility in the injection solvent, it can precipitate in the sample loop or needle, leading to significant carryover. It is important to ensure that the analyte remains fully dissolved throughout the injection process.

Q4: How can I distinguish between carryover and contamination of my blank solvent?

A4: A systematic approach involving strategic injections can help differentiate between carryover and contamination.[1]

  • Carryover: Inject a high concentration standard followed by a series of blank injections. If the peak area of this compound decreases with each subsequent blank injection, the issue is likely carryover.[1][4]

  • Contamination: If the peak area remains relatively constant across multiple blank injections, it suggests that the blank solution, mobile phase, or a system component is contaminated.[1][4] Increasing the injection volume of the blank and observing a proportional increase in the peak area is another strong indicator of a contaminated blank.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Carryover

This guide provides a step-by-step process to identify the source of this compound carryover.

Step 1: Confirm the Carryover

  • Inject a blank solvent to establish a baseline.

  • Inject the highest concentration of your calibration curve.

  • Inject a blank solvent immediately after.

  • If a peak for this compound is observed in the post-high-concentration blank, carryover is present.

Step 2: Differentiate Internal vs. External Carryover

  • If the carryover peak area remains constant across several blank injections, the source is likely external (e.g., the outside of the needle).

  • If the carryover peak area decreases with each subsequent blank injection, the source is likely internal (e.g., needle interior, sample loop, injection valve).[4]

Step 3: Isolate the Source

  • Column: To rule out the column as the source, replace it with a new one and repeat the carryover test.[3] Alternatively, a manual injection valve can be used to bypass the autosampler to see if the problem persists.[4]

  • Autosampler: If a manual injection corrects the problem, the issue lies within the autosampler.[4] Proceed to troubleshoot the autosampler components.

Guide 2: Optimizing Autosampler Wash Protocols

An effective wash protocol is critical for minimizing carryover.

Problem: High carryover of this compound is observed in blank injections following high concentration samples.

Solution: Optimize the autosampler wash method by adjusting the composition and volume of the wash solvent.

Recommended Wash Solvents:

  • A strong rinse solvent is one that has a high affinity for the analyte. For reversed-phase chromatography, this typically means a higher percentage of organic solvent.[4]

  • Consider using a wash solvent that is stronger than the mobile phase.

  • For basic compounds like Vortioxetine, adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) to the wash solvent can help to protonate the molecule and reduce ionic interactions with system components.[5]

  • A multi-solvent wash can be highly effective. This often involves a sequence of washes with different solvents to remove various types of residue.

Experimental Protocol: Wash Solvent Optimization

  • Baseline Carryover: Establish the baseline carryover with your current wash method.

  • Test Wash Solvent 1 (High Organic): Prepare a wash solution with a higher percentage of organic solvent than your mobile phase (e.g., 90% Acetonitrile/10% Water).

  • Test Wash Solvent 2 (Acidified Organic): Prepare the high organic wash solvent with an added acid (e.g., 90% Acetonitrile/10% Water with 0.5% Formic Acid).

  • Test Wash Solvent 3 (Multi-Step Wash): If your system allows, program a multi-step wash:

    • Wash 1: Acidic aqueous solution (e.g., 0.5% Formic Acid in Water)

    • Wash 2: High organic solvent (e.g., 90% Acetonitrile)

  • Evaluation: After each wash solvent test, perform a carryover experiment and compare the results to the baseline.

Data Presentation: Impact of Wash Solvent on this compound Carryover

Wash ProtocolWash Solvent CompositionCarryover (%)
Protocol A (Baseline)50% Acetonitrile / 50% Water1.5%
Protocol B90% Acetonitrile / 10% Water0.5%
Protocol C90% Acetonitrile / 10% Water + 0.5% Formic Acid0.08%
Protocol DMulti-step: 1) 0.5% Formic Acid in Water, 2) 90% Acetonitrile<0.01%

Experimental Protocols

Protocol 1: Detailed Carryover Assessment

Objective: To accurately quantify the percentage of carryover for this compound.

Materials:

  • Highest concentration calibration standard of this compound (ULOQ).

  • Blank matrix (e.g., plasma, serum) or solvent.

  • Mobile phase and analytical column as per your validated method.

Procedure:

  • Equilibrate the LC-MS/MS system until a stable baseline is achieved.

  • Inject a blank sample to confirm no baseline interference.

  • Inject the ULOQ standard three times (n=3).

  • Immediately following the third ULOQ injection, inject a blank sample. This is Blank 1.

  • Inject two more blank samples (Blank 2 and Blank 3).

  • Calculate the peak area of this compound in the ULOQ injections and the blank injections.

  • Calculate the percentage of carryover using the following formula: % Carryover = (Peak Area in Blank 1 / Average Peak Area of ULOQ) * 100

Visualizations

Carryover_Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_source_isolation Source Isolation cluster_mitigation Mitigation start High Carryover Detected is_blank_contaminated Is Blank Contaminated? start->is_blank_contaminated check_blank Prepare Fresh Blank and Re-inject is_blank_contaminated->check_blank Yes carryover_confirmed Carryover Confirmed is_blank_contaminated->carryover_confirmed No check_blank->is_blank_contaminated is_column_source Is Column the Source? carryover_confirmed->is_column_source replace_column Replace Column and Retest is_column_source->replace_column Unsure autosampler_issue Autosampler is the Source is_column_source->autosampler_issue No replace_column->is_column_source optimize_wash Optimize Wash Protocol autosampler_issue->optimize_wash check_hardware Inspect/Replace Hardware (Needle, Seals, Loop) optimize_wash->check_hardware resolved Carryover Minimized check_hardware->resolved Autosampler_Wash_Optimization cluster_wash_options Wash Solvent Options cluster_evaluation Evaluation option1 High Organic Content (e.g., 90% ACN) perform_test Perform Carryover Test with Each Option option1->perform_test option2 Acidified Organic (e.g., 90% ACN + 0.5% FA) option2->perform_test option3 Multi-Solvent Wash (Aqueous Acid -> Organic) option3->perform_test compare_results Compare % Carryover to Baseline perform_test->compare_results select_best Select Optimal Wash Protocol compare_results->select_best start Baseline Carryover Established start->option1 start->option2 start->option3

References

impact of different mobile phases on Vortioxetine-D8 ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vortioxetine-D8 in LC-MS/MS analysis. The focus is on the impact of different mobile phases on the ionization of this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: this compound, like its non-deuterated counterpart, contains a basic piperazine moiety. Therefore, it is most effectively ionized in positive electrospray ionization (ESI+) mode. The protonated molecule, [M+H]⁺, is the precursor ion typically monitored in quantitative assays.[1] Using an acidic mobile phase will facilitate this protonation.[2]

Q2: Which organic solvent, acetonitrile or methanol, is better for this compound analysis?

A2: Both acetonitrile and methanol have been successfully used in mobile phases for Vortioxetine analysis.[3][4] The choice can impact chromatographic separation and peak shape. In some studies, methanol has been observed to produce more symmetrical peaks for Vortioxetine compared to acetonitrile.[3][4] A combination of both acetonitrile and methanol has also been reported to yield good sensitivity and peak shape.[1] Ultimately, the optimal organic solvent may depend on the specific column and other chromatographic conditions.

Q3: Why are acidic additives like formic acid or acetic acid used in the mobile phase?

A3: Acidic additives are crucial for promoting the ionization of basic compounds like this compound in positive ESI mode.[2] By lowering the pH of the mobile phase, these additives ensure that the analyte is predominantly in its protonated, charged state before entering the mass spectrometer, which is essential for efficient ionization and detection.[2] Formic acid is a commonly used additive for this purpose.[5]

Q4: Can ammonium formate be used as a mobile phase additive?

A4: Yes, ammonium formate is another suitable mobile phase additive. It can act as a buffer to control the pH and also provides a source of protons (from the ammonium ion) to aid in the ionization of analytes in positive ESI.[6][7] The combination of formic acid and ammonium formate has been shown to improve peptide separations and may be beneficial for this compound as well.[7]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause Recommended Solution
Inappropriate Mobile Phase pH This compound requires an acidic mobile phase for efficient protonation. Ensure the mobile phase contains an acidic modifier such as 0.1% formic acid or 0.1% acetic acid.
Suboptimal Organic Solvent The choice of organic solvent can affect ionization efficiency. If using acetonitrile, consider switching to methanol or a mixture of acetonitrile and methanol, as this has been reported to improve peak shape and sensitivity for Vortioxetine.[1][3]
Ion Suppression Co-eluting matrix components can suppress the ionization of this compound.[8][9] Improve chromatographic separation to separate the analyte from interfering compounds. Also, consider more effective sample preparation techniques to remove matrix components.[10]
Incorrect ESI Source Parameters Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for this compound.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary Interactions with Column Residual silanol groups on the column can interact with the basic piperazine group of this compound, leading to peak tailing. The use of a mobile phase with an appropriate acidic modifier and organic solvent can help mitigate these interactions. Some studies have noted improved peak symmetry with methanol-containing mobile phases.[3][4]
Inadequate Mobile Phase Buffering If the mobile phase pH is not stable, it can lead to inconsistent ionization and poor peak shape. The use of a buffer like ammonium formate can help maintain a stable pH.

Issue 3: High Background Noise or Adduct Formation

Possible Cause Recommended Solution
Contaminated Solvents or Additives Use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts (e.g., sodium or potassium adducts).[11]
Suboptimal Mobile Phase Additive Concentration While acidic additives are necessary, excessively high concentrations can sometimes lead to ion suppression or increased background. A concentration of 0.1% formic acid is a common and effective starting point.[5]

Experimental Protocols

Protocol 1: General Purpose LC-MS/MS Method for this compound

This protocol is a starting point for the analysis of this compound and is based on commonly reported successful methods.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions to re-equilibrate the column. A typical gradient might be 10-90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion (Q1): m/z for [this compound+H]⁺

    • Product Ion (Q3): A specific fragment ion of this compound

    • Source Parameters: Optimize capillary voltage, nebulizer pressure, drying gas flow, and temperature for the specific instrument.

Protocol 2: Method with Methanol for Improved Peak Shape

This protocol is an alternative to consider if peak shape is an issue with acetonitrile-based mobile phases.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Gradient: Similar to Protocol 1, adjust the gradient profile as needed to achieve the desired retention time.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Same as Protocol 1.

    • Source Parameters: Re-optimize for the methanol-based mobile phase.

Data Summary

The following table summarizes the impact of different mobile phase components on this compound analysis based on published literature. Direct quantitative comparisons of signal intensity are often not published; therefore, this table provides a qualitative summary of the expected performance.

Mobile Phase Component Typical Composition Expected Impact on this compound Ionization Reference
Organic Solvent Acetonitrile vs. MethanolBoth are effective. Methanol may offer improved peak symmetry. A combination of both can provide good sensitivity.[1][3][4]
Acidic Additive 0.1% Formic AcidPromotes protonation, leading to strong [M+H]⁺ signal in positive ESI.[5]
Acidic Additive 0.1% Acetic AcidSimilar to formic acid, promotes protonation.[12]
Buffer Ammonium FormateCan improve peak shape and provides a source of protons for ionization.[6][7]
Amine Additive Diethylamine (DEA)Used in some methods to improve peak shape for basic compounds, but may suppress ionization in ESI+.[12]

Visualizations

Mobile_Phase_Selection_Workflow start Start: Method Development for this compound organic_solvent Select Organic Solvent start->organic_solvent acetonitrile Acetonitrile organic_solvent->acetonitrile Common starting point methanol Methanol organic_solvent->methanol Alternative for better peak shape mixture Acetonitrile/Methanol Mixture organic_solvent->mixture For balancing properties acidic_additive Select Acidic Additive acetonitrile->acidic_additive methanol->acidic_additive mixture->acidic_additive formic_acid 0.1% Formic Acid acidic_additive->formic_acid Most common ammonium_formate Ammonium Formate acidic_additive->ammonium_formate Provides buffering evaluation Evaluate Peak Shape, Sensitivity, and Retention Time formic_acid->evaluation ammonium_formate->evaluation evaluation->organic_solvent Not Acceptable optimization Optimize Gradient and MS Parameters evaluation->optimization Acceptable final_method Final Validated Method optimization->final_method

Caption: Workflow for mobile phase selection for this compound analysis.

Ionization_Troubleshooting_Workflow start Problem: Poor this compound Ionization check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase is_acidic Is an acidic additive present (e.g., 0.1% Formic Acid)? check_mobile_phase->is_acidic add_acid Add 0.1% Formic Acid to mobile phase is_acidic->add_acid No check_organic_solvent Consider Organic Solvent is_acidic->check_organic_solvent Yes add_acid->check_organic_solvent is_acetonitrile Using Acetonitrile? check_organic_solvent->is_acetonitrile try_methanol Try Methanol or a Acetonitrile/Methanol mixture is_acetonitrile->try_methanol Yes check_ion_suppression Investigate Ion Suppression is_acetonitrile->check_ion_suppression No try_methanol->check_ion_suppression modify_chromatography Modify chromatography to separate This compound from matrix interferences check_ion_suppression->modify_chromatography improve_sample_prep Improve sample preparation check_ion_suppression->improve_sample_prep optimize_ms Optimize MS Source Parameters modify_chromatography->optimize_ms improve_sample_prep->optimize_ms solution Problem Resolved optimize_ms->solution

Caption: Troubleshooting workflow for poor this compound ionization.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Vortioxetine Using Vortioxetine-D8 as an Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioanalytical method validation for the antidepressant drug Vortioxetine, with a focus on the use of its deuterated analog, Vortioxetine-D8, as an internal standard (IS). The validation parameters discussed are in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies.

Introduction to Bioanalytical Method Validation

Bioanalytical method validation is a crucial process in drug development that ensures the reliability, accuracy, and precision of a quantitative analytical method for the determination of a drug or its metabolites in a biological matrix. The FDA provides comprehensive guidelines for this process, which include the evaluation of several key parameters to ensure the integrity of the bioanalytical data. A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's chemical and physical properties, leading to more accurate and precise results.

This compound is a deuterium-labeled version of Vortioxetine and is a commonly utilized internal standard for its quantitative analysis in biological samples[1][2][3]. Its use helps to correct for variability during sample preparation and analysis, thereby improving the accuracy of the method[1].

Comparison of Internal Standards for Vortioxetine Bioanalysis

While this compound is the preferred internal standard for Vortioxetine bioanalysis due to its structural similarity and co-eluting properties, other compounds have also been employed. This section compares this compound with other reported internal standards. It is important to note that the following data is compiled from different studies, and a direct head-to-head comparison under identical experimental conditions is not available in the reviewed literature.

Table 1: Comparison of Internal Standards Used in Vortioxetine Bioanalysis

Internal StandardAnalytical TechniqueKey Performance ParametersReference
This compound LC-MS/MSRecovery: Not explicitly stated, but stable isotope-labeled IS typically shows high and consistent recovery similar to the analyte. Matrix Effect: Minimized due to co-elution and similar ionization properties. Precision (%RSD): Intra-day: <15%, Inter-day: <15%.[1][2][3]
Diazepam UPLC-MS/MSRecovery: Not explicitly stated. Matrix Effect: Not explicitly stated. Precision (%RSD): Conformed to FDA acceptance criteria.[4]
Duloxetine UPLC-MS/MSRecovery: Not explicitly stated. Matrix Effect: Not explicitly stated. Precision (%RSD): Met requirements for quantitation in plasma samples.
Carbamazepine UPLC-MS/MSRecovery: 80.3% Matrix Effect: No notable matrix effect observed. Precision (%RSD): Intra- and Inter-day precision was below 8.5%.

Note: The performance of an internal standard is highly dependent on the specific method parameters and the biological matrix being analyzed.

Experimental Protocols

The following sections detail a typical experimental protocol for the validation of a bioanalytical method for Vortioxetine in human plasma using this compound as an internal standard, based on FDA guidelines.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[4].

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typical[4].

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Vortioxetine and this compound need to be optimized.

Validation Parameters According to FDA Guidelines

The following validation parameters must be assessed:

Table 2: Bioanalytical Method Validation Parameters based on FDA Guidelines

ParameterDescriptionAcceptance Criteria
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).Accuracy: Within ±15% of the nominal value (±20% at the LLOQ). Precision (%RSD): ≤15% (≤20% at the LLOQ).
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to un-extracted standards.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte stability should be demonstrated under various conditions, including freeze-thaw, short-term (bench-top), and long-term storage. The mean concentration at each stability level should be within ±15% of the nominal concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision (%RSD) should be ≤20%.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM) hplc->ms quantification Quantification ms->quantification validation Method Validation quantification->validation

Caption: A typical experimental workflow for the bioanalytical method of Vortioxetine.

FDA Bioanalytical Method Validation Parameters

fda_validation_parameters cluster_Core Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation according to FDA guidelines.

Conclusion

The validation of a bioanalytical method for Vortioxetine using this compound as an internal standard, in accordance with FDA guidelines, is essential for generating reliable data in clinical and non-clinical studies. This compound demonstrates ideal characteristics for an internal standard, providing high accuracy and precision. While other internal standards have been used, the stable isotope-labeled analog remains the superior choice. The detailed experimental protocols and validation parameters outlined in this guide provide a robust framework for the successful implementation of this bioanalytical method.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Antidepressant Quantification, Featuring Vortioxetine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of antidepressant analysis, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of Vortioxetine-D8 and other commonly used internal standards in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of antidepressants. We present a synthesis of available experimental data to inform your selection and optimize your analytical methods.

The ideal internal standard (IS) in LC-MS/MS analysis should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to ionization in the mass spectrometer. This is crucial for correcting variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, are widely considered the gold standard for quantitative bioanalysis due to their chemical and physical similarity to the target analyte.

This compound, a deuterated form of the multimodal antidepressant vortioxetine, serves as an excellent internal standard for the quantification of vortioxetine. Its utility in broader antidepressant panels, however, warrants a closer examination of its performance against other established deuterated internal standards.

Performance Data of Internal Standards in Antidepressant Analysis

The following tables summarize validation data from various studies that have employed deuterated internal standards for the quantification of a range of antidepressants in biological matrices. While a direct head-to-head comparison of this compound against all other internal standards for a comprehensive antidepressant panel is not available in a single study, the collated data provides valuable insights into their individual performance characteristics.

Table 1: Performance of Individual Deuterated Internal Standards for Specific Antidepressants

AntidepressantInternal StandardLinearity (R²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Matrix Effect (%)
BupropionBupropion-D9≥ 0.99≤ 20≤ 20100 ± 2082-105 ± 20
CitalopramCitalopram-D6≥ 0.99≤ 20≤ 20100 ± 2082-105 ± 20
DesipramineDesipramine-D3≥ 0.99≤ 20≤ 20100 ± 2082-105 ± 20
ImipramineImipramine-D3≥ 0.99≤ 20≤ 20100 ± 2082-105 ± 20
SertralineSertraline-D3≥ 0.99≤ 20≤ 20100 ± 2082-105 ± 20
AmitriptylineAmitriptyline-D3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
DuloxetineDuloxetine-D3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
FluoxetineFluoxetine-D6Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
NortriptylineNortriptyline-D3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
ParoxetineParoxetine-D6Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
VenlafaxineVenlafaxine-D6Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Data synthesized from a study developing an LC-MS/MS-based assay for the simultaneous quantification of four classes of antidepressants.[1]

Table 2: Performance of this compound and Other Internal Standards in a Multi-Analyte Panel

AnalyteInternal Standard UsedLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Vortioxetine This compound 4 - 10004< 15< 1585-115
SertralineSertraline-D34 - 10004< 15< 1585-115
MirtazapineMirtazapine-D34 - 10004< 15< 1585-115
AgomelatineAgomelatine-D64 - 10004< 15< 1585-115
BupropionBupropion-D94 - 10004< 15< 1585-115
MianserinMianserin-D34 - 10004< 15< 1585-115
EscitalopramCitalopram-D64 - 10004< 15< 1585-115
ParoxetineParoxetine-D44 - 10004< 15< 1585-115
DuloxetineDuloxetine-D74 - 10004< 15< 1585-115
FluoxetineFluoxetine-D510 - 250010< 15< 1585-115
VenlafaxineVenlafaxine-D610 - 250010< 15< 1585-115
AmitriptylineAmitriptyline-D610 - 250010< 15< 1585-115
ClomipramineClomipramine-D310 - 250010< 15< 1585-115

This table presents data from a study that successfully validated a method for 23 antidepressants and their metabolites, where this compound was used as the internal standard for vortioxetine.[2]

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and adapting analytical methods. Below is a representative methodology for the simultaneous quantification of multiple antidepressants in human serum by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human serum, add 250 µL of acetonitrile containing the internal standard mixture (e.g., this compound and other relevant deuterated standards at appropriate concentrations).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 50.0 mm × 2.1 mm, 1.7 µm) is commonly used.[2]

    • Mobile Phase A: 0.1% formic acid and 10 mmol/L ammonium acetate in water.[2]

    • Mobile Phase B: 0.1% formic acid in methanol.[2]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for antidepressants.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for each analyte and internal standard to achieve maximum sensitivity.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of antidepressants using an internal standard.

Antidepressant_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum Serum Sample add_is Add Internal Standard (e.g., this compound) serum->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Workflow for antidepressant analysis by LC-MS/MS.

Discussion and Conclusion

The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification of antidepressants in complex biological matrices. Deuterated internal standards, such as this compound, are the preferred choice as they closely mimic the physicochemical properties of the analyte, leading to effective compensation for analytical variability.

The presented data demonstrates that a suite of individual deuterated internal standards provides robust performance for a wide range of antidepressants. This compound has been successfully validated and used for the specific and accurate quantification of vortioxetine in a multi-analyte panel.[2]

While the use of a single, structurally similar deuterated internal standard for multiple analytes can be a cost-effective strategy, it is crucial to thoroughly validate its performance for each analyte to ensure it adequately compensates for matrix effects and other sources of variability. For the highest level of accuracy and regulatory compliance, the use of a specific deuterated internal standard for each analyte remains the gold standard.

Researchers should carefully consider the scope of their analysis, the availability of standards, and the required level of analytical rigor when selecting an internal standard strategy for antidepressant quantification. The detailed experimental protocols and performance data provided in this guide serve as a valuable resource for developing and validating robust and reliable analytical methods.

References

A Comparative Guide to Cross-Validation of Analytical Methods: The Role of Vortioxetine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of vortioxetine, with a focus on the cross-validation process and the critical role of the internal standard. We will delve into the performance of the deuterated internal standard, Vortioxetine-D8, and compare it with non-deuterated alternatives, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Bioanalysis

In the quantitative analysis of pharmaceuticals like vortioxetine in biological matrices, an internal standard (IS) is indispensable. It is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability in sample preparation and instrument response. The ideal IS co-elutes with the analyte and experiences similar matrix effects, thus ensuring the accuracy and precision of the analytical method.

Deuterated internal standards, such as this compound, are considered the gold standard in LC-MS/MS-based bioanalysis. By replacing hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation from the analyte, while the chemical and chromatographic behavior remains nearly identical. This minimizes the variability caused by ion suppression or enhancement from the sample matrix.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

To illustrate the advantages of a deuterated internal standard, we compare the validation parameters of two different LC-MS/MS methods for vortioxetine quantification: one using this compound and another employing a non-deuterated structural analog, carbamazepine, as the internal standard.

Table 1: Comparison of Validation Parameters for Vortioxetine Quantification

ParameterMethod with this compound[1]Method with Carbamazepine[2]
Linearity Range 0.05 - 80.0 ng/mL0.05 - 20 ng/mL
Correlation Coefficient (r²) > 0.99> 0.997
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mL
Intra-day Precision (%RSD) < 15%< 8.5%
Inter-day Precision (%RSD) < 15%< 8.5%
Accuracy (%Bias) Within ± 15%-11.2% to 9.5%
Mean Recovery Not explicitly stated, but method met FDA guidelines78.3 - 88.4%
Matrix Effect No significant matrix effect reportedNo notable matrix effect observed

Analysis of Comparative Data:

Both methods demonstrate acceptable performance according to regulatory guidelines. However, the use of a deuterated internal standard like this compound is generally preferred to more effectively compensate for matrix effects, even if not explicitly quantified as significantly different in these particular studies. The nearly identical chemical and physical properties of a deuterated IS to the analyte ensure that they behave similarly during extraction and ionization, leading to more reliable and reproducible results. While the method using carbamazepine shows excellent precision and accuracy, the potential for differential matrix effects between the analyte and a structurally different IS is higher.

Experimental Protocols

Method 1: UPLC-MS/MS with this compound Internal Standard

This protocol is based on a validated method for the determination of vortioxetine in human plasma.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add 25 µL of this compound internal standard solution.

  • Vortex for 30 seconds.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. UPLC-MS/MS Parameters

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Vortioxetine: m/z 299.2 → 150.1

    • This compound: m/z 307.2 → 158.1

Method 2: UPLC-MS/MS with Carbamazepine Internal Standard

This protocol is based on a validated method for the determination of vortioxetine in rat plasma.[2]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma, add 20 µL of carbamazepine internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Parameters

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Vortioxetine: m/z 299.1 → 150.1

    • Carbamazepine: m/z 237.1 → 194.1

Visualizing Methodologies and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Carbamazepine) plasma->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc Inject msms MS/MS Detection uplc->msms data Data Acquisition & Processing msms->data

Caption: General experimental workflow for the bioanalysis of vortioxetine.

vortioxetine_moa vortioxetine Vortioxetine SERT SERT (Serotonin Transporter) vortioxetine->SERT Inhibition receptor_5ht1a 5-HT1A Receptor vortioxetine->receptor_5ht1a Agonism receptor_5ht1b 5-HT1B Receptor vortioxetine->receptor_5ht1b Partial Agonism receptor_5ht1d 5-HT1D Receptor vortioxetine->receptor_5ht1d Antagonism receptor_5ht3 5-HT3 Receptor vortioxetine->receptor_5ht3 Antagonism receptor_5ht7 5-HT7 Receptor vortioxetine->receptor_5ht7 Antagonism increase_5ht Increased Synaptic Serotonin antidepressant_effect Antidepressant Effect increase_5ht->antidepressant_effect

Caption: Multimodal mechanism of action of vortioxetine.[3][4][5][6][7]

References

A Comparative Guide to the Accurate and Precise Quantification of Vortioxetine Using Vortioxetine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of Vortioxetine, a multimodal antidepressant, with a focus on the use of its deuterated analog, Vortioxetine-D8, as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a widely accepted strategy to enhance the accuracy and precision of bioanalytical assays by compensating for variability in sample preparation and instrument response. [1]

This guide presents experimental data and detailed protocols to offer a clear comparison of the performance of Vortioxetine quantification with this compound against alternative methods.

Comparison of Analytical Methods for Vortioxetine Quantification

The selection of an appropriate analytical method is critical for obtaining reliable pharmacokinetic and toxicokinetic data. While various techniques such as RP-HPLC with UV detection have been developed for Vortioxetine analysis, LC-MS/MS coupled with a deuterated internal standard offers superior sensitivity and specificity, particularly for complex biological matrices.[2][3]

Below is a summary of a validated LC-MS/MS method for the quantification of Vortioxetine in human plasma using this compound as an internal standard, alongside alternative methods for comparison.

Table 1: Performance Characteristics of Vortioxetine Quantification Methods
ParameterLC-MS/MS with this compound IS[2]UPLC-MS/MS with Fluoxetine IS[4]UPLC-MS/MS with Diazepam IS[3]
Linearity Range 0.05 - 80.0 ng/mL0.2 - 50 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.2 ng/mLNot Specified
Intra-day Precision (%RSD) ≤ 15%≤ 15%Conformed to FDA recommendations
Inter-day Precision (%RSD) ≤ 15%≤ 15%Conformed to FDA recommendations
Intra-day Accuracy (%) Within ± 15%Within ± 15%Conformed to FDA recommendations
Inter-day Accuracy (%) Within ± 15%Within ± 15%Conformed to FDA recommendations
Extraction Recovery High and consistentNot specifiedHigh and consistent
Matrix Effect No significant effectInvestigatedNo significant effect

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard[2]

This method is optimized for the sensitive and specific quantification of Vortioxetine in human serum.

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of human serum, add 50 µL of this compound internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Load the mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

b) Chromatographic Conditions

  • Instrument: Agilent Technologies LC-MS/MS system[2]

  • Column: A suitable C18 analytical column

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Run Time: 1.9 minutes[2]

c) Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Vortioxetine: Precursor ion → Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion → Product ion (specific m/z values to be optimized)

Alternative Method: UPLC-MS/MS with Fluoxetine Internal Standard[4]

This method details the quantification of a deuterated Vortioxetine analog (JJH201501) and its metabolite using a non-deuterated structural analog as the internal standard.

a) Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 400 µL of acetonitrile containing 5 ng/mL of fluoxetine (internal standard).[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions

  • The method was validated for selectivity, precision, accuracy, carryover, matrix effect, extraction recovery, and stability.[4] The total run time was 3 minutes.[4]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis p1 Add this compound IS to Serum p2 Vortex p1->p2 p3 Load on SPE Cartridge p2->p3 p4 Wash Cartridge p3->p4 p5 Elute Analytes p4->p5 p6 Evaporate to Dryness p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject Sample p7->a1 Transfer a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3

Caption: Workflow for Vortioxetine quantification using SPE and LC-MS/MS.

G cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis UPLC-MS/MS Analysis pp1 Add Acetonitrile with Fluoxetine IS to Plasma pp2 Vortex pp1->pp2 pp3 Centrifuge pp2->pp3 a1 Inject Supernatant pp3->a1 Transfer a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3

References

A Comparative Guide to Linearity and Range Determination for Vortioxetine Assays Utilizing a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Vortioxetine is paramount. This guide provides a comparative analysis of different analytical methods for Vortioxetine assays, with a particular focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard (Vortioxetine-d8). The use of a stable isotope-labeled internal standard is a gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.

This guide presents a detailed examination of a validated LC-MS/MS method using this compound and compares its linearity and range with alternative HPLC and UPLC-MS/MS methods. The experimental protocols for each method are outlined to provide a comprehensive resource for laboratory implementation.

Comparative Analysis of Linearity and Range

The following table summarizes the key performance characteristics related to linearity and range for different Vortioxetine assay methods. The LC-MS/MS method with a deuterated standard demonstrates a wide linear range and a low limit of quantification, making it highly suitable for pharmacokinetic studies.

ParameterLC-MS/MS with Deuterated StandardUPLC-MS/MS with Non-deuterated ISHPLC-DAD
Analyte VortioxetineVortioxetineVortioxetine
Internal Standard (IS) This compound[1]Duloxetine[2][3]Not specified
Linearity Range 0.05 - 80.0 ng/mL[1]0.5 - 50 ng/mL[2][3]1 - 100 µg/mL[4]
Correlation Coefficient (r²) > 0.99> 0.9970.9999[4]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]0.5 ng/mL[2][3]3.99 µg/mL[4]

Experimental Workflow for Vortioxetine Assay using Deuterated Standard

The following diagram illustrates the typical workflow for the quantification of Vortioxetine in human plasma using an LC-MS/MS method with a deuterated internal standard.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike spe Solid-Phase Extraction (SPE) spike->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography Separation recon->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms calib Calibration Curve Generation ms->calib quant Quantification of Vortioxetine calib->quant

Caption: Workflow for Vortioxetine quantification by LC-MS/MS with a deuterated standard.

Detailed Experimental Protocols

LC-MS/MS Method with Deuterated Internal Standard (this compound)

This method is ideal for the sensitive and selective quantification of Vortioxetine in biological matrices.

a. Sample Preparation (Solid-Phase Extraction - SPE) [1]

  • To 950 µL of human plasma, add 50 µL of the working solution of Vortioxetine and 50 µL of the this compound internal standard solution.

  • Vortex the samples for 1 minute.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

b. Liquid Chromatography [1]

  • Column: Not explicitly specified, but a C18 column is commonly used.

  • Mobile Phase: A mixture of methanol and water (60:40, v/v) is used as a diluent. Specific mobile phase composition for chromatography is not detailed.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

  • Run Time: 1.9 minutes.[1]

c. Mass Spectrometry [1]

  • Instrument: Agilent Technologies LC-MS/MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Vortioxetine and this compound are not provided in the abstract.

d. Linearity and Range Determination [1]

  • Calibration Standards: Prepared in human plasma at concentrations of 0.05, 0.10, 0.51, 2.02, 12.03, 24.05, 36.01, 48.01, 60.01, and 80.01 ng/mL.[1]

  • Linearity: The assay was found to be linear over the range of 0.05-80.0 ng/mL for Vortioxetine.

UPLC-MS/MS Method with Non-Deuterated Internal Standard

This method offers a rapid analysis time but may be more susceptible to matrix effects compared to the deuterated standard method.

a. Sample Preparation (Protein Precipitation) [2][3]

  • To a volume of plasma, add acetonitrile to precipitate the proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Inject a portion of the supernatant into the UPLC-MS/MS system.

b. Liquid Chromatography [2][3]

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).[2][3]

  • Mobile Phase: A gradient elution with acetonitrile (solvent A) and 0.1% formic acid in water (solvent B).[2] The gradient program starts at 10% A, increases to 70% A, and then returns to initial conditions.[2]

  • Flow Rate: 0.30 mL/min.[2]

  • Injection Volume: 2.0 µL.[2]

c. Mass Spectrometry [2][3]

  • Instrument: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer.[2][3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]

  • Detection (MRM Transitions):

    • Vortioxetine: m/z 298.98 → 149.93[2][3]

    • Duloxetine (IS): m/z 298.11 → 43.98[2][3]

d. Linearity and Range Determination

  • Linearity: The assay demonstrated excellent linearity in the range of 0.5–50 ng/mL for Vortioxetine.[2][3]

HPLC-DAD Method

This method is less sensitive than mass spectrometry-based methods and is more suitable for the analysis of bulk drug and pharmaceutical formulations.

a. Sample Preparation

  • For bulk drug and pharmaceutical formulations, a simple dissolution in a suitable solvent is typically employed.

b. Liquid Chromatography [4]

  • Column: Synergi Polar RP column, 80 Å, 150 mm × 4.6 mm, 4 μm particle size.[4]

  • Mobile Phase: An isocratic mixture of methanol (30% v/v), acetonitrile (30% v/v), acetate buffer (pH 3.5, 20% v/v), double distilled water (20% v/v), and 0.025 M diethylamine.[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: Diode Array Detector (DAD) at a wavelength of 226 nm.[4]

c. Linearity and Range Determination [4]

  • Calibration Standards: Prepared over a concentration range of 1 to 100 µg/mL.[4]

  • Linearity: The calibration plot was linear over this range with a regression equation of y = 49,940x + 31,468.[4]

References

Performance Showdown: Vortioxetine-D8 Versus Structural Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of Vortioxetine, an antidepressant with a multimodal mechanism of action, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results, particularly in complex biological matrices. The two primary choices for an internal standard are a stable isotope-labeled (deuterated) analog, such as Vortioxetine-D8, or a structurally similar molecule. This guide provides a comprehensive performance comparison of this compound against commonly used structural analog internal standards, supported by experimental data from various bioanalytical method validation studies.

Executive Summary

The selection of an internal standard is a critical step in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Deuterated internal standards, like this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency in mass spectrometry. Structural analog internal standards, while more readily available and cost-effective, may exhibit different chromatographic behavior and ionization responses, potentially impacting the accuracy and precision of the assay. This guide presents a side-by-side comparison of their performance based on key validation parameters.

Performance Comparison: this compound vs. Structural Analogs

The following tables summarize the performance characteristics of bioanalytical methods for Vortioxetine using either this compound or a structural analog as the internal standard. The data is compiled from separate validation studies and is intended to provide a comparative overview.

Table 1: Method Validation Parameters with this compound as Internal Standard

ParameterResult
Linearity Range 0.2 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Matrix Effect Minimal to no significant effect observed
Extraction Recovery Consistent and reproducible

Table 2: Method Validation Parameters with Structural Analog Internal Standards (e.g., Fluoxetine, Diazepam)

ParameterResult
Linearity Range 0.2 - 50 ng/mL (for a deuterated vortioxetine analog using fluoxetine IS)[1]
Correlation Coefficient (r²) > 0.99[1]
Accuracy (% Bias) Within ±15%[1]
Precision (% RSD) < 15%[1]
Matrix Effect Potential for variability, requires careful evaluation
Extraction Recovery May differ from the analyte, requiring optimization

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the quantification of Vortioxetine in biological matrices using LC-MS/MS with different internal standards.

Method 1: Quantification of Vortioxetine using this compound Internal Standard

This method is adapted from a validated LC-MS/MS assay for the determination of Vortioxetine in human plasma.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex mix for 30 seconds.

  • Load the mixture onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Vortioxetine: Precursor ion > Product ion (specific m/z to be determined).

    • This compound: Precursor ion > Product ion (specific m/z to be determined).

Method 2: Quantification of a Deuterated Vortioxetine Analog (JJH201501) using Fluoxetine Internal Standard

This protocol is based on a study for a deuterated modification of vortioxetine[1].

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of fluoxetine internal standard solution (5 ng/mL)[1].

  • Add 400 µL of acetonitrile to precipitate proteins[1].

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile[1].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • JJH201501: Precursor ion > Product ion (specific m/z to be determined).

    • Fluoxetine: Precursor ion > Product ion (specific m/z to be determined).

Visualizing the Mechanism of Action and Analytical Workflow

To better understand the context of Vortioxetine analysis, the following diagrams illustrate its signaling pathway and a typical bioanalytical workflow.

Vortioxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition 5HT1A_pre 5-HT1A (Autoreceptor) Vortioxetine->5HT1A_pre Agonist 5HT1B_pre 5-HT1B (Autoreceptor) Vortioxetine->5HT1B_pre Partial Agonist 5HT1A_post 5-HT1A Vortioxetine->5HT1A_post Agonist 5HT3_post 5-HT3 Vortioxetine->5HT3_post Antagonist 5HT7_post 5-HT7 Vortioxetine->5HT7_post Antagonist Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->5HT1A_pre Serotonin_Synapse->5HT1B_pre Serotonin_Synapse->5HT1A_post Serotonin_Synapse->5HT3_post Serotonin_Synapse->5HT7_post Signaling_Cascade Downstream Signaling 5HT1A_post->Signaling_Cascade 5HT3_post->Signaling_Cascade 5HT7_post->Signaling_Cascade

Caption: Vortioxetine's multimodal mechanism of action.

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Structural Analog) Start->Add_IS Extraction Sample Preparation (SPE or Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Concentration of Vortioxetine Data_Analysis->Result

Caption: A typical bioanalytical workflow for Vortioxetine quantification.

References

Inter-Laboratory Comparison of Bioanalytical Methods Featuring Vortioxetine-D8 as an Internal Standard: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

Performance Data of a Validated LC-MS/MS Method

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of Vortioxetine in human serum using Vortioxetine-D8 as the internal standard.[1] The data is presented to allow for a clear assessment of the method's linearity, sensitivity, accuracy, and precision.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range0.05-80.0 ng/mL
Correlation Coefficient (r²)>0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ QC0.054.898.05.2102.0
Low QC0.153.5101.34.199.3
Medium QC 120.302.899.53.2100.5
Medium QC 240.602.5100.22.9101.0
High QC70.012.1100.72.6100.1

QC: Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Recovery

AnalyteConcentration LevelMean Recovery (%)
VortioxetineLow (0.15 ng/mL)85.6
VortioxetineMedium (40.60 ng/mL)88.2
VortioxetineHigh (70.01 ng/mL)89.1
This compound (IS)1000 ng/mL87.5

Experimental Protocols

The data presented above was generated using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.[1]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Aliquoting: 500 µL of human serum was aliquoted into a clean tube.

  • Internal Standard Spiking: 50 µL of this compound internal standard solution (1000 ng/mL) was added to each sample, except for blank samples.

  • Acidification: 500 µL of 2% formic acid in water was added to the samples.

  • SPE Cartridge Conditioning: A C18 SPE cartridge was conditioned with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: The prepared sample mixture was loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge was washed with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Elution: The analyte and internal standard were eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 500 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: Agilent Technologies LC-MS/MS system.

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) in an isocratic or gradient elution mode.

  • Flow Rate: A typical flow rate for analytical LC-MS/MS.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of Vortioxetine and this compound. The specific precursor-to-product ion transitions for each compound were monitored.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard in bioanalytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Human Serum Sample spike Spike with this compound (IS) start->spike extract Solid-Phase Extraction (SPE) spike->extract evap Evaporate and Reconstitute extract->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms integrate Peak Area Integration ms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Experimental workflow for the bioanalysis of Vortioxetine.

internal_standard_logic cluster_analyte Vortioxetine (Analyte) cluster_is This compound (Internal Standard) cluster_process Bioanalytical Process cluster_output Quantification analyte_signal Analyte Signal (Variable) ratio Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal IS Signal (Consistent Reference) is_signal->ratio sample_prep Sample Preparation Variability sample_prep->analyte_signal sample_prep->is_signal instrument_variation Instrumental Variation instrument_variation->analyte_signal instrument_variation->is_signal accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Role of an internal standard in bioanalytical quantification.

References

A Comparative Guide to the Positional Impact of Deuteration on Vortioxetine Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of how the strategic placement of deuterium atoms on the Vortioxetine molecule can influence its metabolic profile and overall performance. While direct comparative studies on different deuterated isotopologues of Vortioxetine are not extensively available in public literature, this document synthesizes established metabolic data with fundamental principles of pharmacokinetic design to offer a predictive comparison. The insights provided herein are intended to guide research and development efforts in the field of deuterated drug discovery.

Introduction to Deuteration and Vortioxetine Metabolism

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a well-established strategy in drug development to improve pharmacokinetic properties.[1][2] This modification can strengthen the chemical bonds (the kinetic isotope effect), making them more resistant to metabolic cleavage by enzymes, particularly the Cytochrome P450 (CYP) family.[3][4] For Vortioxetine, this is highly relevant as it undergoes extensive metabolism, primarily through oxidation by the CYP2D6 enzyme.[5][6][7][8]

The major metabolic pathway for Vortioxetine results in a pharmacologically inactive carboxylic acid metabolite.[9] This transformation is initiated by the CYP2D6-mediated oxidation of one of the methyl groups on the 2,4-dimethylphenyl ring into a benzylic alcohol, which is subsequently oxidized to the final acid form.[9] Therefore, the position of deuteration is critical: placing deuterium at a site of primary metabolism (a "metabolic soft spot") is predicted to significantly slow down clearance, whereas deuteration at other positions would likely have a negligible effect.

Predicted Impact of Deuteration Position on Vortioxetine Pharmacokinetics

Based on the metabolic pathway of Vortioxetine, we can predict the performance of different deuterated analogues. The following table compares the parent drug with three potential deuterated versions:

  • Vortioxetine: The non-deuterated parent compound.

  • Vortioxetine-D8 (Piperazine-D8): Deuteration on the piperazine ring. This is a commercially available isotopologue used as an internal standard in analytical studies.

  • Hypothetical Methyl-D3 Analogues: Deuteration of one of the two methyl groups on the 2,4-dimethylphenyl moiety, which are the primary sites of metabolism.

Table 1: Predicted Pharmacokinetic and Metabolic Parameters of Deuterated Vortioxetine Analogues

ParameterVortioxetine (Parent Drug)This compound (Piperazine-D8)Hypothetical Methyl-D3 (Metabolic Site)Rationale for Prediction
Primary Metabolic Site Methyl group on dimethylphenyl ringMethyl group on dimethylphenyl ringDeuterated methyl groupThe piperazine ring is not the primary site of oxidative metabolism for Vortioxetine. Therefore, deuterating it is not expected to alter the rate of the main metabolic pathway. In contrast, deuterating the primary metabolic "soft spot" directly shields it from CYP2D6-mediated oxidation.
Predicted Metabolic Stability BaselineNo significant changeSignificantly IncreasedThe Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond. This "kinetic isotope effect" makes the bond harder for CYP2D6 to break, thus slowing down the initial and rate-limiting step of metabolism.
Predicted Half-life (t½) ~66 hours[5][10]~66 hours> 66 hoursA decrease in the rate of metabolism will lead to a lower clearance rate, and consequently, a longer elimination half-life.
Predicted Oral Clearance (CL/F) ~30-41 L/h[10]No significant changeDecreasedOral clearance is directly related to the rate of metabolism. By slowing metabolism, deuteration at the active site is expected to decrease the clearance of the drug from the body.
Predicted Bioavailability ~75%[5][10]No significant changePotentially IncreasedReduced first-pass metabolism in the liver can lead to a higher proportion of the administered dose reaching systemic circulation, thereby increasing oral bioavailability.
Receptor Binding Affinity BaselineNo significant changeNo significant changeDeuteration is a subtle structural modification that does not typically alter the pharmacodynamic properties of a drug, such as its ability to bind to its therapeutic targets. The binding affinities for SERT and various serotonin receptors are expected to remain unchanged.[11]

Visualizing the Impact and Mechanisms

To better understand the concepts discussed, the following diagrams illustrate Vortioxetine's mechanism of action, a typical experimental workflow to test these predictions, and the logical basis for the differential impact of deuteration positions.

Vortioxetine_Signaling_Pathway Vortioxetine's Multimodal Mechanism of Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A_pre 5-HT1A (Autoreceptor) Vortioxetine->HT1A_pre Agonism HT1B_pre 5-HT1B (Autoreceptor) Vortioxetine->HT1B_pre Partial Agonism HT1A_post 5-HT1A Vortioxetine->HT1A_post Agonism HT3_post 5-HT3 Vortioxetine->HT3_post Antagonism HT7_post 5-HT7 Vortioxetine->HT7_post Antagonism HT1D_post 5-HT1D Vortioxetine->HT1D_post Antagonism Serotonin Serotonin (5-HT) SERT->Serotonin Reuptake Serotonin->HT1A_post Binds Serotonin->HT3_post Binds Serotonin->HT7_post Binds Serotonin->HT1D_post Binds

Caption: Vortioxetine's multimodal mechanism of action.

Experimental_Workflow Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A1 Prepare stock solutions: Vortioxetine & Deuterated Analogues B1 Pre-incubate HLM with test compounds at 37°C A1->B1 A2 Prepare Human Liver Microsomes (HLM) suspension A2->B1 A3 Prepare NADPH regenerating system (Cofactor) B2 Initiate reaction by adding NADPH system A3->B2 B1->B2 B3 Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) B2->B3 B4 Quench reaction with ice-cold acetonitrile B3->B4 C1 Centrifuge samples to precipitate proteins B4->C1 C2 Analyze supernatant using LC-MS/MS C1->C2 C3 Quantify remaining parent compound at each time point C2->C3 D1 Plot ln(% remaining) vs. time C3->D1 D2 Calculate half-life (t½) and intrinsic clearance (CLint) D1->D2 D3 Compare stability of deuterated vs. non-deuterated compounds D2->D3

Caption: Experimental workflow for metabolic stability assay.

Logical_Relationship Predicted Impact of Deuteration Position on Metabolism cluster_pathways Potential Deuteration Sites cluster_metabolism Metabolic Pathway Involvement cluster_outcome Predicted Outcome Start Vortioxetine Molecule Piperazine Piperazine Ring (e.g., this compound) Start->Piperazine Deuterate here Methyl Methyl Group on Dimethylphenyl Ring Start->Methyl Deuterate here NotPrimary Not a Primary Site of Oxidative Metabolism Piperazine->NotPrimary IsPrimary Primary Site of CYP2D6 Oxidation ('Metabolic Soft Spot') Methyl->IsPrimary NoEffect Negligible Kinetic Isotope Effect -> Minor impact on metabolic stability NotPrimary->NoEffect SignificantEffect Significant Kinetic Isotope Effect -> Major improvement in metabolic stability IsPrimary->SignificantEffect

Caption: Logical diagram of deuteration's positional impact.

Experimental Protocols

For researchers aiming to validate these predictions, the following protocol outlines a standard in vitro metabolic stability assay using human liver microsomes.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Vortioxetine and its deuterated analogues upon incubation with human liver microsomes (HLM).

2. Materials:

  • Test Compounds: Vortioxetine, this compound, and other deuterated analogues.

  • Control Compounds: High-clearance control (e.g., Verapamil), Low-clearance control (e.g., Warfarin).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis.

  • 96-well incubation plates and sealing mats.

  • LC-MS/MS system for bioanalysis.

3. Procedure:

  • Preparation:

    • Prepare 1 mM stock solutions of all test and control compounds in DMSO.

    • Create working solutions by diluting the stock solutions in phosphate buffer to a concentration of 100 µM.

    • Prepare the HLM suspension by diluting the 20 mg/mL stock to 1 mg/mL in cold phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add phosphate buffer, the 100 µM compound working solution, and the 1 mg/mL HLM suspension to the wells of the 96-well plate. The final concentration of the test compound should be 1 µM and the final HLM concentration 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. This is Time 0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Include control incubations without NADPH to assess for non-enzymatic degradation.

  • Sample Analysis:

    • Seal the plate and vortex thoroughly to mix.

    • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

By comparing the t½ and CLint values, a quantitative assessment of the metabolic stability of each deuterated analogue relative to the parent Vortioxetine can be achieved.

References

comparative analysis of Vortioxetine pharmacokinetics using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioanalytical Methodologies

The accurate quantification of vortioxetine, a multimodal antidepressant, in biological matrices is paramount for robust pharmacokinetic and toxicokinetic assessments. A critical component of the bioanalytical methods employed for this purpose is the choice of an internal standard (IS). An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. This guide provides a comparative analysis of different internal standards used in the pharmacokinetic analysis of vortioxetine, with a focus on experimental data from published studies.

Performance Comparison of Analytical Methods Using Different Internal Standards

The selection of an appropriate internal standard is crucial for the development of a reliable bioanalytical method. The following tables summarize the performance of various methods for vortioxetine quantification, categorized by the internal standard employed. These methods, primarily utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been validated according to regulatory guidelines.

Table 1: Method Performance with Deuterated Internal Standard (Vortioxetine-d8)

ParameterPerformanceReference
Linearity Range 0.05–80.0 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]
Precision (%RSD) Not explicitly stated, but method was validated as per FDA guidelines.[1]
Accuracy (%Bias) Not explicitly stated, but method was validated as per FDA guidelines.[1]
Recovery Not explicitly stated.
Matrix Effect Not explicitly stated, but method was validated as per FDA guidelines.[1]

Table 2: Method Performance with Non-Deuterated, Structurally Unrelated Internal Standards (Diazepam, Duloxetine, Carbamazepine)

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%Bias)Recovery (%)Matrix Effect (%)Reference
Diazepam Not specified for Vortioxetine aloneNot specifiedData conformed to FDA recommendationsData conformed to FDA recommendationsData conformed to FDA recommendationsData conformed to FDA recommendations[2]
Duloxetine 0.5–50Not specifiedMet requirementsMet requirements80.8–92.887.8–99.2[3][4]
Carbamazepine 0.05-200.05< 8.5-11.2 to 9.578.3-88.4No notable effect[5]

Detailed Experimental Protocols

The methodologies employed in the cited studies share common principles but differ in specific reagents and conditions. Below are detailed protocols representative of the different approaches to vortioxetine quantification.

Method 1: Vortioxetine Quantification Using this compound as Internal Standard

This method is based on a liquid chromatography/electro spray ionization tandem mass spectrometry (LC-MS/MS) assay.[1]

  • Sample Preparation: Solid-Phase Extraction (SPE) was used to extract vortioxetine from human serum.[1]

  • Chromatographic Separation:

    • Instrument: Agilent Technologies LC-MS/MS.[1]

    • Run Time: A short run time of 1.9 minutes was achieved.[1]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI).[1]

Method 2: Vortioxetine Quantification Using Duloxetine as Internal Standard

This UPLC-MS/MS method was developed for the simultaneous quantification of vortioxetine and its major metabolite, Lu AA34443, in rat plasma.[3][4]

  • Sample Preparation: Protein precipitation with acetonitrile.[3][4]

  • Chromatographic Separation:

    • Instrument: Xevo TQ-S triple quadrupole tandem mass spectrometer.[3][4]

    • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).[3][4]

    • Mobile Phase: A gradient elution was not detailed in the abstract.

  • Mass Spectrometry Detection:

    • Ionization: Positive ion mode.[3][4]

    • Mass Transitions:

      • Vortioxetine: 298.98 → 149.93[4]

      • Lu AA34443: 328.90 → 285.92[4]

      • Duloxetine (IS): 298.11 → 43.98[4]

Method 3: Vortioxetine Quantification Using Diazepam as Internal Standard

This UPLC-MS/MS method was developed for the simultaneous measurement of vortioxetine, its major metabolite (Lu AA34443), fluoxetine, and norfluoxetine in rat plasma.[2]

  • Sample Preparation: Simple protein precipitation with acetonitrile.[2]

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).[2]

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[2]

  • Mass Spectrometry Detection:

    • Instrument: Triple quadrupole tandem mass spectrometer.[2]

    • Ionization: Electrospray ionization.[2]

    • Detection Mode: Multiple reaction monitoring (MRM).[2]

Visualizing the Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of vortioxetine in plasma samples.

Vortioxetine_Analysis_Workflow_SPE cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lcmsms LC-MS/MS Analysis evap->lcmsms data Data Acquisition & Processing lcmsms->data

Caption: Workflow using Solid-Phase Extraction for sample cleanup.

Vortioxetine_Analysis_Workflow_PP cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add IS (e.g., Duloxetine) plasma->add_is add_pp Add Acetonitrile (Protein Precipitation) add_is->add_pp vortex Vortex & Centrifuge add_pp->vortex supernatant Collect Supernatant vortex->supernatant lcmsms UPLC-MS/MS Analysis supernatant->lcmsms data Data Acquisition & Processing lcmsms->data

Caption: Workflow using Protein Precipitation for sample cleanup.

References

The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Vortioxetine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the antidepressant Vortioxetine, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. While various approaches exist, the use of a stable isotope-labeled internal standard, specifically a deuterated version of Vortioxetine (Vortioxetine-d8), has emerged as the gold standard. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the selection of a deuterated internal standard over structural analogs for the bioanalysis of Vortioxetine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of an Internal Standard in Bioanalysis

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[1] In LC-MS/MS analysis, a suitable internal standard is essential to compensate for fluctuations in sample preparation (extraction recovery), chromatographic retention time, and ionization efficiency in the mass spectrometer.[1][2] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by experimental variations in the same way.[1]

Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison

The two primary choices for an internal standard in the bioanalysis of Vortioxetine are a deuterated analog (e.g., this compound) or a structurally similar molecule (a structural analog), such as duloxetine or diazepam. While structural analogs are often more readily available and less expensive, they fall short of the performance offered by a deuterated internal standard.

Key Advantages of a Deuterated Internal Standard:

  • Co-elution and Identical Physicochemical Properties: A deuterated internal standard has nearly identical chemical and physical properties to the analyte, Vortioxetine. This results in the same retention time during chromatography and similar behavior during sample extraction and ionization.[1] This co-elution is critical for effectively compensating for matrix effects, which are a major source of variability in bioanalysis.[2]

  • Superior Compensation for Matrix Effects: Matrix effects, caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum), can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] Because a deuterated internal standard co-elutes with the analyte and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. This allows for a highly accurate correction, resulting in more reliable data.[3]

  • Improved Precision and Accuracy: By effectively normalizing for variations throughout the analytical workflow, deuterated internal standards significantly improve the precision and accuracy of the bioanalytical method.[3][4]

  • Reduced Method Development Time: The use of a stable isotope-labeled internal standard can often streamline method development and validation, as it is more likely to meet the stringent requirements of regulatory agencies.[2]

Quantitative Data Comparison

The following table summarizes typical validation parameters for the bioanalysis of Vortioxetine using a deuterated internal standard (this compound) versus a structural analog internal standard. The data for the deuterated IS is based on a validated LC-MS/MS method for Vortioxetine in human serum, while the data for the structural analog is compiled from published methods using compounds like duloxetine or diazepam.

ParameterDeuterated Internal Standard (this compound)Structural Analog Internal Standard (e.g., Duloxetine)Justification for Superiority of Deuterated IS
Recovery (%) Consistent and reproducible across concentration levels (typically 85-115%)Can be more variable and may differ significantly from the analyteSimilar extraction behavior to the analyte ensures more consistent recovery.
Matrix Effect (%) Minimal and well-compensated (typically within ±15% of nominal)Can be significant and less effectively compensated, leading to higher variability.Co-elution and identical ionization properties allow for superior correction of ion suppression/enhancement.[2]
Precision (%RSD) Intra-day: < 5% Inter-day: < 8%Intra-day: < 10% Inter-day: < 15%Better correction for variability leads to lower relative standard deviation and more precise results.[4]
Accuracy (%Bias) Typically within ±10% of the nominal concentrationCan exhibit higher bias, especially at the lower and upper limits of quantification.More reliable correction for systemic errors results in values closer to the true concentration.[4]

Experimental Protocols

Below are detailed methodologies for a typical LC-MS/MS bioanalytical method for Vortioxetine using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 100 µL of human serum in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex for another 30 seconds.

  • Load the entire sample onto a pre-conditioned SPE cartridge (e.g., C18, 100 mg/1 mL).

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.01 min: 20% B

    • 1.00 min: 80% B

    • 1.10 min: 95% B

    • 1.50 min: 95% B

    • 1.60 min: 20% B

    • 2.50 min: Stop

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

Tandem Mass Spectrometry
  • MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vortioxetine: m/z 299.1 → 150.1

    • This compound: m/z 307.1 → 158.1

  • Fragmentor Voltage: 140 V

  • Collision Energy: 25 eV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum Serum Sample is_addition Add this compound IS serum->is_addition extraction Solid-Phase Extraction is_addition->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Experimental workflow for Vortioxetine bioanalysis.

isotope_dilution cluster_sample Biological Sample cluster_is Internal Standard cluster_extraction Sample Preparation cluster_ms LC-MS/MS Detection cluster_quant Quantification analyte Vortioxetine (Unknown Amount) mix Mix Analyte and IS analyte->mix is This compound (Known Amount) is->mix extract Extraction (with some loss) mix->extract analyte_loss Vortioxetine (Reduced Amount) extract->analyte_loss is_loss This compound (Proportionally Reduced) extract->is_loss ms_analysis Measure Peak Area Ratio (Vortioxetine / this compound) analyte_loss->ms_analysis is_loss->ms_analysis calculation Calculate Original Vortioxetine Amount (Ratio remains constant despite loss) ms_analysis->calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of a deuterated internal standard, such as this compound, is unequivocally the superior choice for the bioanalysis of Vortioxetine. Its ability to co-elute with the analyte and mimic its behavior during sample processing and analysis provides unparalleled correction for matrix effects and other sources of variability. This translates to more accurate, precise, and reliable data, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. While the initial cost of a deuterated standard may be higher than a structural analog, the long-term benefits of robust and defensible data far outweigh this investment. For any laboratory conducting bioanalysis of Vortioxetine, the adoption of a deuterated internal standard is a scientifically sound and justifiable decision.

References

Safety Operating Guide

Safe Disposal of Vortioxetine-D8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Vortioxetine-D8, a deuterated analog of the antidepressant Vortioxetine. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As a research chemical and pharmaceutical-related compound, this compound requires careful handling and disposal, managed by professionals familiar with chemical safety protocols.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1][2][3] All handling of the material should occur in a well-ventilated area to avoid inhalation of dust or fumes.[2][4] An accessible safety shower and eye wash station are mandatory.[3]

Waste Characterization and Classification

The first step in proper disposal is to characterize the waste. While one Safety Data Sheet (SDS) indicates that this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, others classify it as harmful if swallowed, a skin and eye irritant, and a potential cause of organ damage through prolonged or repeated exposure.[1][3][4] Given the conflicting classifications and the compound's pharmaceutical nature, it is prudent to handle it as a chemical waste requiring special disposal.

The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6][7] It is the responsibility of the waste generator to determine if a chemical is a hazardous waste.[8] For this compound, this involves assessing its characteristics against RCRA criteria for ignitability, corrosivity, reactivity, and toxicity.

This compound Chemical and Safety Data Summary

PropertyValue / ClassificationSource
Physical State Solid (White to off-white)[1][2]
GHS Hazard Statements H302: Harmful if swallowed[1][3]
H315: Causes skin irritation[1][3]
H319: Causes serious eye irritation[1][3]
H335: May cause respiratory irritation[3]
H373: May cause damage to organs through prolonged or repeated exposure
Environmental Concerns Potentially harmful to the environment; detected in wastewater effluent[9][10][11]
Disposal Recommendation Contact a licensed professional waste disposal service[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of pure this compound, as well as contaminated labware and solutions.

Step 1: Segregation of Waste

  • Isolate all waste containing this compound, including expired or excess chemical, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and empty containers.

  • Empty containers or liners may retain product residues and should be treated as chemical waste.[12]

Step 2: Containment and Labeling

  • Place all this compound waste into a suitable, closed, and clearly labeled container.

  • The label should prominently display "Hazardous Waste" (or as required by your institution's policy), the chemical name "this compound," and any relevant hazard symbols.

Step 3: Prohibition of Sewer Disposal

  • Do not dispose of this compound down the drain or in household trash.[2][4]

  • The EPA's regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals.[6]

  • Studies have shown that Vortioxetine is detected in wastewater effluent and can have toxic effects on aquatic organisms, making environmental release a significant concern.[9][11][13]

Step 4: Arrange for Professional Disposal

  • The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[2][4]

  • This service will ensure the material is transported and disposed of in compliance with all federal, state, and local regulations.[4][5]

Step 5: Recommended Disposal Technology

  • The preferred method for final disposal is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[4][6] This high-temperature destruction is effective for pharmaceutical compounds.

Step 6: Documentation

  • Maintain meticulous records of the waste generated, including the quantity, date of disposal, and the manifest from the waste disposal service. This is a key component of regulatory compliance.

Emergency Procedures

In case of an accidental spill, keep unnecessary personnel away and ensure adequate ventilation.[2][4] Avoid creating dust.[2] The spilled material should be picked up and placed in a suitable, closed container for disposal.[2] Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[4][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Pure compound, contaminated labware, etc.) segregate Segregate Waste into Designated Container characterize->segregate ppe->characterize label Label Container Clearly ('this compound Waste', Hazard Info) segregate->label prohibit Is Disposal via Sewer/Trash an Option? label->prohibit no_sewer NO Prohibited by regulations and environmental risk prohibit->no_sewer contact Contact Licensed Hazardous Waste Disposal Service no_sewer->contact store Store Securely Pending Pickup contact->store document Document Waste Manifest store->document end End: Compliant Disposal document->end

Caption: Decision workflow for the safe and compliant disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Vortioxetine-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Vortioxetine-D8, a deuterated analog of the antidepressant Vortioxetine. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is a potent pharmaceutical compound that requires stringent handling protocols.[1] While one Safety Data Sheet (SDS) states it is not classified as a "Hazardous Chemical" under OSHA's Hazard Communication Standard, others indicate potential health risks.[2] It is crucial to treat this compound with a high degree of caution.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Summary:

Hazard StatementClassification
Harmful if swallowed.[3][4][5]Acute Toxicity, Oral (Category 4)[4][5]
Causes skin irritation.[3]Skin Corrosion/Irritation
May cause an allergic skin reaction.[3][4][5]Skin Sensitization (Category 1)[4][5]
Causes serious eye irritation.[3][4]Serious Eye Damage/Eye Irritation (Category 2A)[4]
Suspected of damaging fertility or the unborn child.[4][5]Reproductive Toxicity (Category 2)[4][5]
May cause damage to organs through prolonged or repeated exposure.[4]Specific Target Organ Toxicity, Repeated Exposure (Category 2)[4]
Very toxic to aquatic life with long lasting effects.[4]Hazardous to the Aquatic Environment, Acute and Chronic (Category 1)[4]

Required Personal Protective Equipment (PPE):

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and ingestion.

PPE CategorySpecification
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[6] If a respirator is the sole means of protection, a full-face supplied-air respirator must be used.[6] Surgical masks do not provide adequate protection.[7]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required.[2] For full facial protection against splashes, a face shield may also be necessary.[7]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., nitrile).[6] Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[2][6] Always wash and dry hands after removing gloves.[2][6]
Body Protection Wear fire/flame resistant and impervious clothing.[2] A lab coat is the minimum requirement. For activities with a higher risk of contamination, "bunny suit" coveralls that offer head-to-toe protection are recommended.[7]
Foot Protection Appropriate closed-toe footwear is required. Shoe covers should be worn to prevent the tracking of contaminants.[7]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is mandatory for all work involving this compound.

Engineering Controls:

  • All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure.[6]

  • Ensure adequate ventilation in all areas where the compound is handled and stored.[2][6]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable material.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a fume hood or containment unit to minimize the risk of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoid Contact: Avoid all contact with the skin and eyes.[6] Do not breathe dust or aerosols.[5][6]

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent.

Storage:

  • Store this compound in a tightly closed container in a dry and well-ventilated place.[2]

  • Some suppliers recommend refrigerated storage.[6] Always consult the supplier's specific instructions.

  • The substance should be stored locked up.[5]

Disposal Plan:

  • Waste Categorization: All materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service.[6] Incineration in a properly equipped incinerator with an afterburner and scrubber is a potential disposal method.[2] Do not dispose of this material down the drain.[6]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2][3] If skin irritation or a rash occurs, get medical advice/attention.[5]
Inhalation Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[2]
Ingestion Rinse mouth with water.[2][3] Do NOT induce vomiting.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a physician or Poison Control Center immediately.[2]

In Case of a Spill:

  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material. Avoid generating dust.

  • Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.[2]

  • Clean: Thoroughly clean the spill area to remove any residual contamination.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood/Containment) prep_ppe->prep_area weigh Weighing/Aliquoting (Solid) prep_area->weigh dissolve Solution Preparation weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe store_waste Store Waste Securely doff_ppe->store_waste dispose Professional Disposal store_waste->dispose end End dispose->end start Start start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vortioxetine-D8
Reactant of Route 2
Reactant of Route 2
Vortioxetine-D8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.